5-Chloro-2-iodo-1-methyl-3-nitrobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-2-iodo-1-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRAPEVRKRASCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653921 | |
| Record name | 5-Chloro-2-iodo-1-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-61-0 | |
| Record name | 5-Chloro-2-iodo-1-methyl-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-iodo-1-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene
Authored by: A Senior Application Scientist
Foreword: This guide provides a comprehensive technical overview for the (CAS No. 1150617-61-0), a key halogenated aromatic intermediate.[1][2][3] This compound serves as a versatile building block in the development of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its strategic placement of chloro, iodo, methyl, and nitro functional groups allows for a wide range of subsequent chemical modifications, including cross-coupling reactions like the Suzuki or Heck reactions.[1] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into a reliable synthetic pathway and rigorous characterization methodologies.
Strategic Approach: Retrosynthetic Analysis and Synthetic Design
The synthesis of a polysubstituted benzene ring requires careful planning regarding the order of substituent introduction, governed by the directing effects of the groups already present.[4][5] The target molecule, this compound, presents a substitution pattern that is not readily achievable through direct electrophilic substitution on a simpler precursor.
A logical and efficient approach is to introduce the iodine atom at a late stage via a Sandmeyer-type reaction. This classic transformation allows for the regioselective conversion of an aromatic amino group into a variety of functionalities, including halides.[6][7] The iodination of an aryldiazonium salt, in particular, is a high-yielding reaction that proceeds readily with potassium iodide, often without the need for a copper catalyst.[8]
Therefore, our synthetic strategy hinges on the diazotization of a suitable aniline precursor, specifically 2-Amino-5-chloro-3-nitrotoluene , followed by displacement of the resulting diazonium group with iodide. This precursor correctly positions the methyl, chloro, and nitro groups, with the amino group serving as a handle for the introduction of iodine at the desired C2 position.
Caption: Retrosynthetic analysis for the target compound.
Detailed Experimental Protocol
This protocol outlines a self-validating system for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and safety.
Materials and Equipment
| Reagents | Equipment |
| 2-Amino-5-chloro-3-nitrotoluene | Three-neck round-bottom flask (250 mL) |
| Concentrated Sulfuric Acid (H₂SO₄, 98%) | Magnetic stirrer and stir bar |
| Sodium Nitrite (NaNO₂) | Dropping funnels (x2) |
| Potassium Iodide (KI) | Ice-water bath |
| Sodium Thiosulfate (Na₂S₂O₃) | Thermometer (-10 to 110 °C) |
| Ethyl Acetate (EtOAc) | Buchner funnel and filter paper |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Separatory funnel |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Glassware for extraction and filtration |
| Deionized Water |
Synthetic Workflow
The synthesis is performed in two primary stages: the formation of the diazonium salt and its subsequent conversion to the iodo-compound.
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
Part A: Diazotization of 2-Amino-5-chloro-3-nitrotoluene
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, carefully add concentrated sulfuric acid (20 mL) to deionized water (50 mL) while cooling in an ice bath.
-
To the cooled acid solution, add 2-Amino-5-chloro-3-nitrotoluene (10.0 g, 53.6 mmol) in portions. Stir until a fine suspension is formed.
-
Cool the mixture to 0-5 °C using an ice-salt bath. Maintaining this temperature is critical as diazonium salts are unstable and can decompose at higher temperatures.
-
In a separate beaker, dissolve sodium nitrite (4.0 g, 58.0 mmol) in deionized water (15 mL).
-
Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the stirred amine suspension over 30 minutes. The temperature must be kept below 5 °C throughout the addition. A clear solution of the diazonium salt should form. Stir for an additional 15 minutes in the cold bath.
Part B: Iodination Reaction
-
In a 500 mL beaker, dissolve potassium iodide (13.3 g, 80.1 mmol) in deionized water (50 mL).
-
Slowly and carefully, add the cold diazonium salt solution from Part A to the potassium iodide solution with vigorous stirring. This addition should be done in portions to control the effervescence.
-
Observe the immediate formation of a dark precipitate and the evolution of nitrogen gas.[7]
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
Part C: Work-up and Purification
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Transfer the solid to a separatory funnel containing ethyl acetate (150 mL) and deionized water (100 mL). Shake to dissolve the product in the organic layer.
-
Wash the organic layer sequentially with 10% sodium thiosulfate solution (2 x 50 mL) to remove any residual iodine, saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford the pure this compound as a powder.[3]
Safety Precautions
-
Hazardous Reagents: Concentrated sulfuric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Diazonium Salt Instability: Aryldiazonium salts are thermally unstable and can be explosive in a dry, solid state. Never isolate the diazonium salt. Keep it in solution and at low temperatures (0-5 °C) at all times.
-
Storage: The final product should be stored in a cool (2-8°C), dry, and dark place in a tightly sealed container.[1][3]
Synthesis Scheme
Caption: Overall reaction for the synthesis of the target compound.
Characterization Data
Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound. The following table summarizes the expected analytical data for the compound.
| Analysis Technique | Expected Result / Observation |
| Molecular Formula | C₇H₅ClINO₂ |
| Molecular Weight | 297.48 g/mol [1] |
| Appearance | Yellowish powder[3] |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.85 (d, J=2.0 Hz, 1H, Ar-H ), 7.70 (d, J=2.0 Hz, 1H, Ar-H ), 2.50 (s, 3H, -CH ₃). |
| ¹³C NMR (100 MHz, CDCl₃) | Signals expected for 7 distinct carbons: ~150 (C-NO₂), ~142 (C-CH₃), ~138 (C-Cl), ~135 (Ar-CH), ~125 (Ar-CH), ~95 (C-I), ~20 (-CH₃). |
| FT-IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1530 & 1350 (Asymmetric & Symmetric N-O stretch), ~1600 (C=C stretch), ~800 (C-Cl stretch). |
| Mass Spec. (EI-MS) | m/z (%): 297 [M]⁺, 299 [M+2]⁺ (ratio ~3:1, confirming one Cl atom). |
Conclusion
This guide details a robust and reliable method for the synthesis of this compound, a valuable chemical intermediate. By employing a well-established Sandmeyer-type reaction, this protocol provides a clear and reproducible pathway for obtaining the target compound with high purity. The provided characterization data serves as a benchmark for researchers to validate their results. Adherence to the outlined procedures and safety precautions is paramount for the successful and safe execution of this synthesis.
References
- 1. This compound [myskinrecipes.com]
- 2. 1150617-61-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound, CasNo.1150617-61-0 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
Spectroscopic Profile of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of chloro, iodo, methyl, and nitro functional groups on the benzene ring results in a unique spectroscopic signature. This document serves as an essential resource for researchers, scientists, and drug development professionals, offering in-depth predicted data and field-proven methodologies for the structural elucidation of this and similar complex organic molecules.
Molecular Structure and Spectroscopic Overview
This compound (C₇H₅ClINO₂) has a molecular weight of 297.48 g/mol .[1][2][3] The molecule's structure, characterized by a heavily substituted aromatic ring, gives rise to distinct and interpretable spectroscopic data across various analytical techniques. Understanding these data is paramount for confirming its identity and purity in synthetic processes.
The following diagram illustrates the molecular structure of this compound, with the IUPAC numbering scheme used for the subsequent NMR signal assignments.
Caption: Molecular structure of this compound with atom numbering for NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted chemical shifts for this compound are based on the established effects of its substituents on the benzene ring. The electron-withdrawing nature of the nitro, chloro, and iodo groups, combined with the electron-donating effect of the methyl group, leads to a distinct pattern of chemical shifts for the aromatic protons and carbons.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 7.95 | d | ~2.0 | 1H |
| H-4 | 7.70 | d | ~2.0 | 1H |
| -CH₃ | 2.60 | s | - | 3H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (C-NO₂) | 150.0 |
| C-1 (C-CH₃) | 142.0 |
| C-5 (C-Cl) | 136.0 |
| C-6 (C-H) | 131.0 |
| C-4 (C-H) | 127.0 |
| C-2 (C-I) | 95.0 |
| -CH₃ | 21.0 |
Experimental Protocol for NMR Spectroscopy
The following methodology outlines a robust procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees to ensure a good signal-to-noise ratio without saturating the signals.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve adequate signal averaging.
-
Apply a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR:
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum to single lines for each carbon.
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation
Upon electron ionization, this compound will form a molecular ion. The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.
The fragmentation of the molecular ion is predicted to proceed through several key pathways:
-
Loss of the Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂), with a mass of 46 Da. Another characteristic fragmentation is the loss of a nitric oxide radical (NO), with a mass of 30 Da.
-
Loss of Halogens: The carbon-halogen bonds can cleave, leading to the loss of an iodine radical (127 Da) or a chlorine radical (35 or 37 Da).
-
Loss of the Methyl Group: Cleavage of the methyl group can occur, resulting in the loss of a methyl radical (CH₃), with a mass of 15 Da.
Table 3: Predicted Major Fragment Ions in EI-MS
| m/z (for ³⁵Cl, ¹²⁷I) | Predicted Fragment Ion |
| 297/299 | [M]⁺ (Molecular Ion) |
| 267/269 | [M - NO]⁺ |
| 251/253 | [M - NO₂]⁺ |
| 282/284 | [M - CH₃]⁺ |
| 170 | [M - I]⁺ |
| 262 | [M - Cl]⁺ |
Experimental Protocol for GC-MS
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a standard method for the analysis of semi-volatile organic compounds like this compound.
Caption: A generalized workflow for GC-MS analysis.
1. Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
2. GC Parameters:
-
Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
3. MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-350).
-
Detector: An electron multiplier detector.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the carbon-halogen bonds.
Table 4: Predicted Characteristic IR Peaks
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium-Weak |
| 1600-1585, 1500-1400 | Aromatic C=C stretch | Medium-Weak |
| 1550-1475 | Asymmetric NO₂ stretch | Strong |
| 1360-1290 | Symmetric NO₂ stretch | Strong |
| 890-835 | NO₂ scissoring | Medium |
| 1100-1000 | C-Cl stretch | Medium |
| 600-500 | C-I stretch | Medium-Weak |
The presence of a pair of strong peaks around 1530 cm⁻¹ and 1350 cm⁻¹ is a highly diagnostic pattern for a nitro group.[3][4]
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
1. Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
2. Data Acquisition:
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
3. Data Analysis:
-
The resulting spectrum will be of absorbance or transmittance versus wavenumber.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
References
5-Chloro-2-iodo-1-methyl-3-nitrobenzene starting material for organic synthesis
An In-Depth Technical Guide to 5-Chloro-2-iodo-1-methyl-3-nitrobenzene: A Versatile Building Block for Modern Organic Synthesis
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the strategic applications of this compound. We will delve into its synthesis, explore its nuanced reactivity, and provide field-proven protocols for its use in transformative chemical reactions.
Introduction: The Strategic Value of a Polysubstituted Aromatic Core
This compound is a highly functionalized aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the orthogonal reactivity of its distinct functional groups: an iodine, a chlorine, and a nitro group, all strategically positioned on a toluene scaffold.
The key to this molecule's versatility lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly weaker and thus more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond.[3] This predictable selectivity allows for sequential, site-selective modifications. Furthermore, the strongly electron-withdrawing nitro group not only influences the reactivity of the halogen substituents but also serves as a synthetic handle for further transformations, most notably its reduction to a primary amine.[4][5] This conversion dramatically alters the electronic properties of the ring, transforming a deactivating, meta-directing substituent into a powerfully activating ortho-, para-director.[5]
This guide will provide a detailed exploration of how these features can be harnessed to build molecular complexity, making this compound an indispensable tool for the modern synthetic chemist.
Physicochemical Properties
A clear understanding of a starting material's physical properties is fundamental to its effective use in the laboratory. The key properties are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 1150617-61-0 | [6] |
| Molecular Formula | C₇H₅ClINO₂ | [6] |
| Molecular Weight | 297.48 g/mol | [6][7] |
| Appearance | Typically a powder or crystalline solid | [6] |
| Purity | Commonly available at ≥98% | [6][7] |
| Storage | Sealed in dry, dark conditions, often at 2-8°C | [1][6] |
Synthesis Pathway
While multiple routes can be envisioned, a common strategy for synthesizing polysubstituted nitroaromatics involves the careful orchestration of electrophilic aromatic substitution reactions on a simpler precursor. A logical and efficient pathway to this compound begins with 3-chloro-5-nitrotoluene.
The synthesis proceeds via an electrophilic iodination. The directing effects of the existing substituents (methyl, chloro, and nitro groups) guide the incoming iodine electrophile to the C2 position, which is activated by the ortho-, para-directing methyl and chloro groups and relatively unhindered.
Caption: A plausible synthetic route to the title compound.
Core Reactivity: A Toolkit for Molecular Construction
The true power of this compound lies in the selective manipulation of its functional groups. This section details the primary reaction classes, providing both mechanistic rationale and practical, step-by-step protocols.
Palladium-Catalyzed Cross-Coupling Reactions: The C-I Bond
The carbon-iodine bond is the primary site for palladium-catalyzed cross-coupling, a cornerstone of modern C-C and C-N bond formation.[3] The higher reactivity of the aryl iodide compared to the aryl chloride allows for exquisite selectivity.
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an aryl halide with an organoboron reagent.[8][9] The reaction is valued for its mild conditions and tolerance of diverse functional groups.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Reagents: Add a base, typically an aqueous solution of 2M Na₂CO₃ (2.5 mmol, 2.5 equiv), followed by a solvent such as toluene or DMF (10 mL).
-
Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to 80-100 °C and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
The Sonogashira coupling provides a direct route to synthesize aryl alkynes, which are valuable precursors for many complex molecules.[10][11] This reaction involves a palladium catalyst and a copper(I) co-catalyst.[12]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling
-
Setup: In a Schlenk flask under argon, combine this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Reagents: Add an anhydrous solvent such as THF or DMF (10 mL) followed by a suitable amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 mmol).
-
Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.
-
Reaction: Heat the mixture to 50-70 °C. Monitor the reaction by TLC until the starting material is consumed.[13]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic phase over MgSO₄, concentrate, and purify by column chromatography.[13]
This reaction is a powerful method for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[14][15] It allows for the coupling of aryl halides with a wide range of primary and secondary amines.[14]
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: Inside a glovebox or under a strong flow of argon, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol %), a suitable phosphine ligand (e.g., XPhos, 6 mol %), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol).
-
Reagents: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL).
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 80-110 °C with vigorous stirring. Monitor progress by GC-MS.[16]
-
Work-up: Once complete, cool the reaction to room temperature, dilute with ether, and filter through Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The potent electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it.[4][17] In this molecule, the chlorine atom is positioned ortho to the nitro group, making it a prime site for SNAr reactions under appropriate conditions, while the iodine is meta. This provides a complementary reactivity profile to the palladium-catalyzed reactions.
The mechanism is a two-step addition-elimination process that proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17][18]
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a polar aprotic solvent like DMSO or DMF (10 mL).
-
Reagents: Add the nucleophile (e.g., sodium methoxide or a secondary amine, 1.5 mmol) and a base if required (e.g., K₂CO₃, 2.0 mmol).
-
Reaction: Heat the mixture to a temperature between 80 °C and 150 °C, depending on the nucleophile's reactivity. Monitor the reaction by TLC.
-
Work-up: Cool the reaction, pour it into ice-water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography or recrystallization.
Reduction of the Nitro Group
The transformation of the nitro group into an amine is one of the most fundamental and powerful reactions in aromatic chemistry.[5][19] It converts the electron-withdrawing nitro group into a strongly electron-donating amino group, which can then direct subsequent electrophilic aromatic substitutions or be further functionalized.
A variety of reagents can achieve this transformation, with the choice depending on the tolerance of other functional groups in the molecule.[19]
| Reagent System | Key Advantages | Considerations |
| Fe or Sn in acid (e.g., HCl) | Cost-effective and reliable.[5] | Requires a final basic work-up to neutralize the acid and free the amine.[20] |
| SnCl₂ | Milder conditions, good for sensitive substrates.[21] | Stoichiometric tin waste. |
| Catalytic Hydrogenation (H₂, Pd/C) | Clean reaction with water as the only byproduct. | Can also reduce other functional groups (alkenes, alkynes) and may cause dehalogenation (especially de-iodination). Raney Nickel is an alternative to minimize dehalogenation.[21] |
Experimental Protocol: Nitro Group Reduction with Tin(II) Chloride
-
Setup: To a round-bottom flask, add this compound (1.0 mmol) and a solvent such as ethanol or ethyl acetate (15 mL).
-
Reagent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir vigorously. The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
Work-up: Cool the reaction mixture and carefully add a saturated aqueous solution of NaHCO₃ until the solution is basic (pH > 8) to precipitate tin salts.
-
Extraction: Filter the mixture through a pad of Celite, washing thoroughly with ethyl acetate. Separate the organic layer from the filtrate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the corresponding aniline.
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategically designed platform for the efficient construction of complex molecular architectures. Its well-differentiated reactive sites—the highly active iodine for cross-coupling, the chlorine poised for SNAr, and the versatile nitro group—provide chemists with a reliable and sequential pathway for molecular diversification. The protocols and mechanistic insights provided in this guide empower researchers to leverage this powerful building block to its full potential, accelerating innovation in drug discovery, materials science, and beyond.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy 4-Chloro-2-iodo-1-nitrobenzene | 160938-18-1 [smolecule.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound, CasNo.1150617-61-0 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
An In-Depth Technical Guide to 5-Chloro-2-iodo-1-methyl-3-nitrobenzene: Properties, Synthesis, and Safety
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, and essential safety and handling protocols for 5-Chloro-2-iodo-1-methyl-3-nitrobenzene (CAS No. 1150617-61-0). As a polysubstituted aromatic compound, this molecule holds potential as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility is primarily derived from the presence of multiple reactive functional groups, including chloro, iodo, methyl, and nitro moieties, which allow for a range of chemical transformations. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Introduction and Molecular Overview
This compound is a halogenated nitroaromatic compound. Its structure, featuring a highly substituted benzene ring, makes it an attractive building block for the construction of novel molecular architectures. The presence of both an iodine and a chlorine atom offers opportunities for selective cross-coupling reactions, such as the Suzuki or Heck reactions, which are fundamental in modern medicinal chemistry for the creation of carbon-carbon bonds.[1] The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, while the methyl group provides an additional point for potential functionalization.
This guide will delve into the known and predicted physicochemical properties of this compound, propose a logical synthetic route based on established organic chemistry principles, and provide a detailed framework for its safe handling and disposal, drawing upon data from structurally related molecules.
Physicochemical and Spectroscopic Properties
While experimental data for this compound is not extensively available in peer-reviewed literature, we can infer its properties based on data from suppliers and knowledge of similar compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 1150617-61-0 | [1] |
| Molecular Formula | C₇H₅ClINO₂ | [1] |
| Molecular Weight | 297.48 g/mol | [1] |
| Appearance | Expected to be a powder. | [3] |
| Boiling Point | 322.4 ± 42.0 °C | Predicted |
| Density | 1.962 ± 0.06 g/cm³ | Predicted |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and benzene, with low solubility in water. | Based on nitrobenzene solubility.[4] |
| Storage | 2-8°C, in a dark, dry, and well-sealed container. | [5] |
Predicted Spectroscopic Data
Without experimental spectra, we can predict the key features based on the functional groups present.
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the surrounding electron-withdrawing and donating groups.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts will provide information about the electronic environment of each carbon.[6]
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the nitro group (N-O stretching) around 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[3] Aromatic C-H stretching will appear around 3030 cm⁻¹, and C-C stretching in the ring will be observed in the 1600-1450 cm⁻¹ region.[7]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+). The fragmentation pattern is expected to involve the loss of the nitro group (NO₂) or the halogen atoms (I and Cl).[5]
Synthesis and Reactivity
Proposed Synthetic Pathway
The proposed synthesis involves three key steps:
-
Reduction of the Nitro Group: The nitro group of 4-chloro-2-nitrotoluene is reduced to an amine to facilitate the subsequent Sandmeyer reaction.
-
Diazotization: The resulting aniline derivative is treated with nitrous acid to form a diazonium salt.
-
Sandmeyer Iodination: The diazonium salt is then reacted with a source of iodide, such as potassium iodide, to introduce the iodine atom onto the aromatic ring.[8][9]
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step protocol for the proposed synthesis. This protocol has not been experimentally validated and should be optimized and performed with extreme caution by qualified personnel.
Step 1: Reduction of 4-Chloro-2-nitrotoluene to 5-Chloro-2-methylaniline
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-nitrotoluene and a suitable solvent such as ethanol.
-
Carefully add an excess of a reducing agent, for example, tin (Sn) powder followed by the slow addition of concentrated hydrochloric acid (HCl).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., NaOH solution) until alkaline.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-chloro-2-methylaniline.
Step 2 & 3: Diazotization and Sandmeyer Iodination
-
Dissolve the crude 5-chloro-2-methylaniline in a mixture of hydrochloric acid and water and cool to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C, to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (release of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer with sodium thiosulfate solution to remove any remaining iodine, then with brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Reactivity Profile
The reactivity of this compound is dictated by its functional groups. The iodine atom is a good leaving group in palladium-catalyzed cross-coupling reactions, making this compound a valuable substrate for Suzuki, Heck, and other similar transformations.[10] The electron-withdrawing nitro group can influence the reactivity of the C-I bond and the overall electron density of the aromatic ring.
Safety, Handling, and Disposal
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the following safety precautions are based on the general hazards associated with halogenated nitroaromatic compounds and iodine-containing organic molecules.[4][11]
Hazard Identification
-
Toxicity: Halogenated nitroaromatic compounds are often toxic if inhaled, ingested, or absorbed through the skin.
-
Irritation: This compound is likely to be an irritant to the skin, eyes, and respiratory system.
-
Environmental Hazard: Many halogenated organic compounds are persistent in the environment and can be toxic to aquatic life.[11]
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Caption: Essential safety protocols for handling this compound.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is at 2-8°C.[5]
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled container.[11][12]
Applications in Research and Development
The primary utility of this compound lies in its role as a versatile intermediate in organic synthesis. Its polysubstituted nature allows for the strategic introduction of various functionalities, making it a valuable tool for medicinal chemists and materials scientists.
-
Drug Discovery: This compound can serve as a scaffold for the synthesis of novel pharmaceutical agents. The iodo and chloro groups provide orthogonal handles for sequential cross-coupling reactions, enabling the construction of complex molecular frameworks.[1]
-
Agrochemicals: Similar to its application in pharmaceuticals, it can be used to synthesize new herbicides, pesticides, and fungicides.[2]
-
Materials Science: The presence of halogens and a nitro group can be exploited to tune the electronic and photophysical properties of organic materials, potentially for applications in electronics or as dyes.[1]
Conclusion
This compound is a chemical intermediate with significant potential in various fields of chemical synthesis. While detailed experimental data on this specific compound is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic strategy, and crucial safety information based on established chemical principles and data from analogous compounds. As with any chemical, it is imperative that researchers consult all available safety information and exercise extreme caution when handling this compound. Further research into the experimental properties and reactivity of this molecule will undoubtedly expand its applications in science and industry.
References
- 1. Iodination of benzene is not easily carried out. How can one prepare para.. [askfilo.com]
- 2. This compound [myskinrecipes.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ethz.ch [ethz.ch]
An In-depth Technical Guide to the Synthesis and Implied History of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene
Abstract
Introduction and Physicochemical Properties
5-Chloro-2-iodo-1-methyl-3-nitrobenzene (CAS No. 1150617-61-0) is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry. Its structure, featuring chloro, iodo, methyl, and nitro functional groups, offers multiple reaction sites for further molecular elaboration. This makes it a valuable building block in the construction of complex organic molecules.[1] The presence of both a chloro and a highly reactive iodo group allows for selective and sequential cross-coupling reactions, such as Suzuki or Heck couplings, which are fundamental in modern drug discovery and materials science.[1]
| Property | Value | Source |
| CAS Number | 1150617-61-0 | [1][2][3] |
| Molecular Formula | C₇H₅ClINO₂ | [1][2][3] |
| Molecular Weight | 297.48 g/mol | [1][2] |
| Appearance | Powder (predicted) | [4] |
| Boiling Point | 322.4±42.0 °C (Predicted) | [4] |
| Density | 1.962±0.06 g/cm³ (Predicted) | [4] |
| Storage | 2-8°C, sealed in dry, dark place | [1][5] |
A Plausible Historical Synthesis: A Deduction from Established Chemistry
While the exact date and discoverer of this compound are not prominently documented, its synthesis can be confidently retro-synthetically analyzed. The key transformations required to assemble this molecule point towards a logical sequence of well-understood reactions. The introduction of an iodine atom onto an aromatic ring, particularly ortho to a nitro group and a methyl group, strongly suggests the use of the Sandmeyer reaction . This reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry for the conversion of an amino group into a halide via a diazonium salt.[6]
This leads to the logical precursor: 2-amino-5-chloro-3-nitrotoluene . The synthesis of this amino compound can be approached through several routes, a common one being the selective reduction of a dinitro compound or the nitration of a suitable chloro-toluidine. A plausible starting material for the synthesis of this precursor is 3-chloro-5-nitrotoluene .
Therefore, a robust and historically plausible synthesis of this compound can be constructed in a three-step sequence:
-
Nitration: Introduction of a second nitro group to 3-chloro-5-nitrotoluene to yield 5-chloro-1-methyl-2,3-dinitrobenzene.
-
Selective Reduction: Reduction of one of the two nitro groups to an amino group to form the key intermediate, 2-amino-5-chloro-3-nitrotoluene.
-
Sandmeyer Reaction: Diazotization of the amino group followed by iodination to yield the final product, this compound.
This proposed pathway is not only chemically sound but also reflects the historical development of synthetic organic chemistry, relying on reactions that have been established for over a century.
Detailed Synthetic Protocols
The following sections provide detailed, step-by-step experimental protocols for the plausible synthesis of this compound.
Step 1: Synthesis of 5-Chloro-1-methyl-2,3-dinitrobenzene
This step involves the nitration of 3-chloro-5-nitrotoluene. The directing effects of the existing substituents (chloro and nitro are meta-directing, while methyl is ortho, para-directing) will guide the incoming nitro group.
References
- 1. Page loading... [guidechem.com]
- 2. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents [patents.google.com]
- 3. US4443630A - Process for preparing 2-amino-5-nitrotoluene - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. prepchem.com [prepchem.com]
- 6. 2,3-Dinitrotoluene | C7H6N2O4 | CID 11761 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Studies of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene
This technical guide provides a comprehensive theoretical analysis of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene, a polysubstituted aromatic compound with significant potential as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's electronic structure, reactivity, and spectroscopic properties, underpinned by established principles of computational chemistry. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes information from theoretical studies on analogous substituted nitrobenzenes and halogenated aromatics to provide a robust predictive framework.
Molecular Structure and Physicochemical Properties
This compound possesses a unique substitution pattern on the benzene ring that dictates its chemical behavior. The presence of a methyl group, two different halogen atoms (chloro and iodo), and a nitro group creates a complex interplay of electronic and steric effects.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClINO₂ | [1] |
| Molecular Weight | 297.48 g/mol | [1] |
| CAS Number | 1150617-61-0 | |
| Predicted Boiling Point | 322.4 ± 42.0 °C | |
| Predicted Density | 1.962 ± 0.06 g/cm³ | |
| Appearance | Powder (predicted) | |
| Storage | 2-8°C, sealed in dry, dark place |
Theoretical Framework for Understanding Electronic Properties
The electronic properties of this compound are governed by the cumulative effects of its substituents. Density Functional Theory (DFT) calculations on similar molecules provide a strong basis for understanding these effects.
-
Inductive and Resonance Effects: The nitro group is a strong electron-withdrawing group, both through induction (-I) and resonance (-M). This significantly deactivates the aromatic ring towards electrophilic attack and increases its susceptibility to nucleophilic aromatic substitution. The chlorine and iodine atoms also exhibit an electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). The methyl group is electron-donating through induction (+I) and hyperconjugation.
-
Molecular Electrostatic Potential (MEP): A calculated MEP surface would likely show a region of high positive potential (electron deficiency) around the nitro group and the carbon atoms attached to the halogen and nitro substituents. The regions ortho and para to the methyl group would exhibit a less positive or even slightly negative potential, indicating higher electron density.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. In this molecule, the electron-withdrawing groups are expected to lower the energy of the LUMO, making the molecule a better electron acceptor.
Predicted Reactivity and Synthetic Utility
The unique substitution pattern of this compound makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions.
Cross-Coupling Reactions
The presence of an iodo substituent makes the molecule an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1] The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond, allowing for selective functionalization at the 2-position.
Caption: Potential cross-coupling reactions of this compound.
Nucleophilic Aromatic Substitution (SNAAr)
The strong electron-withdrawing nature of the nitro group, ortho and para to the chlorine and iodine atoms respectively, activates these positions for nucleophilic aromatic substitution. While the C-I bond is more labile in cross-coupling, the C-Cl bond can also be a target for SNAAr under appropriate conditions, especially with strong nucleophiles.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amino group using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or Fe/HCl. This transformation provides a route to novel substituted anilines, which are important precursors in medicinal chemistry.
Proposed Synthesis Protocol
A plausible synthetic route to this compound can be envisioned starting from a commercially available precursor, such as 4-chloro-2-nitrotoluene. The synthesis would involve a regioselective iodination step.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| 4-Chloro-2-nitrotoluene | C₇H₆ClNO₂ | 171.58 | ≥98% |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | ≥98% |
| Trifluoromethanesulfonic acid | CF₃SO₃H | 150.08 | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |
| Sodium thiosulfate | Na₂S₂O₃ | 158.11 | Reagent grade |
| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | Aqueous solution |
| Brine | NaCl | 58.44 | Saturated aqueous solution |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Reagent grade |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-chloro-2-nitrotoluene (1 equivalent) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the stirred solution, add N-iodosuccinimide (1.1 equivalents). Slowly add trifluoromethanesulfonic acid (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by pouring the mixture into a beaker containing a cold aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Caption: Proposed workflow for the synthesis of this compound.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two aromatic protons and a singlet for the methyl group. The aromatic protons will appear as doublets due to ortho-coupling.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H (ortho to nitro) | 8.0 - 8.2 | d |
| Ar-H (ortho to methyl) | 7.5 - 7.7 | d |
| -CH₃ | 2.4 - 2.6 | s |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-I | 90 - 100 |
| C-Cl | 130 - 135 |
| C-NO₂ | 148 - 152 |
| C-CH₃ | 138 - 142 |
| C-H (ortho to nitro) | 125 - 130 |
| C-H (ortho to methyl) | 135 - 140 |
| -CH₃ | 18 - 22 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the nitro group.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Asymmetric N-O stretch | 1520 - 1560 | Strong |
| Symmetric N-O stretch | 1340 - 1370 | Strong |
| C-Cl stretch | 700 - 800 | Medium |
| C-I stretch | 500 - 600 | Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aromatic C=C stretch | 1450 - 1600 | Medium |
Conclusion
This compound is a highly functionalized aromatic compound with considerable potential as a synthetic intermediate. This technical guide has provided a comprehensive theoretical framework for understanding its electronic properties, predicting its reactivity, and proposing a viable synthetic route. The insights presented herein are intended to guide researchers in the strategic use of this molecule for the development of novel compounds in the fields of medicinal chemistry, agrochemistry, and materials science. Further experimental validation of the theoretical predictions outlined in this guide is warranted and will undoubtedly contribute to a deeper understanding of this versatile chemical entity.
References
solubility of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene in common organic solvents
An In-depth Technical Guide to the Solubility of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene in Common Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Foreword: Charting Unexplored Territory
In the landscape of pharmaceutical and agrochemical research, the physicochemical properties of novel intermediates are the foundational pillars upon which successful development is built. This compound is a compound of significant interest, offering a versatile scaffold for the synthesis of complex target molecules. However, a critical gap exists in the publicly available data for this compound: its solubility in common organic solvents. This guide is designed not as a mere repository of known data, but as a comprehensive methodological and theoretical framework. It empowers researchers, scientists, and drug development professionals to both predict and experimentally determine the solubility of this compound, ensuring a rational approach to solvent selection for synthesis, purification, and formulation.
Part 1: A Theoretical Framework for Solubility Prediction
Understanding the solubility of a molecule begins with a thorough analysis of its structure. The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding tenet, asserting that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1][2]
Molecular Structure and Polarity Analysis
The structure of this compound is a substituted benzene ring, which dictates its fundamental properties. Let's dissect the contributions of its functional groups:
-
Benzene Ring: A nonpolar, aromatic core.
-
Nitro Group (-NO₂): A strongly electron-withdrawing group with a significant dipole moment. This is the primary driver of the molecule's overall polarity.
-
Halogens (-Cl, -I): Both chlorine and iodine are electronegative and contribute to the molecule's polarity through inductive electron withdrawal.
-
Methyl Group (-CH₃): A weakly electron-donating group with a negligible impact on overall polarity.
The combination of a large nonpolar aromatic ring with several highly polar functional groups results in a molecule with significant overall polarity . It is not capable of donating hydrogen bonds but can act as a hydrogen bond acceptor via the oxygen atoms of the nitro group. This structural assessment is the first step in predicting its behavior in various solvents.
The "Like Dissolves Like" Principle Visualized
The interplay between solute and solvent polarity is paramount. A polar solute will dissolve best in a polar solvent where favorable dipole-dipole interactions can be formed. A nonpolar solute requires a nonpolar solvent that can interact through weaker London dispersion forces.
Caption: The principle of "Like Dissolves Like".
Classification of Common Organic Solvents
To apply this principle, we must classify potential solvents based on their polarity. They are broadly categorized as nonpolar, polar aprotic, and polar protic.
| Solvent Class | Example Solvents | Key Characteristics | Predicted Interaction with Solute |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low dielectric constant; primary interactions are London dispersion forces. | Low solubility expected. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF) | High dielectric constant, significant dipole moment; cannot donate hydrogen bonds. | High solubility expected due to strong dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol, Water | High dielectric constant; capable of donating and accepting hydrogen bonds. | Moderate to low solubility expected. The solute would disrupt the solvent's H-bonding network. |
Solubility Prediction for this compound
Based on the analysis above, we can formulate a clear hypothesis:
-
Excellent Solubility: is anticipated in polar aprotic solvents such as Dichloromethane, Acetone, THF, and Ethyl Acetate. These solvents can effectively solvate the polar regions of the molecule without being hindered by a strong hydrogen-bonding network.
-
Poor Solubility: is predicted in highly nonpolar solvents like Hexane.
-
Limited to Moderate Solubility: is expected in polar protic solvents like Methanol and Ethanol. While these solvents are polar, the energy required to break their existing hydrogen bonds to accommodate the solute may limit solubility. Solubility in water is expected to be extremely low.
Part 2: A Validated Protocol for Experimental Solubility Determination
Theoretical predictions require empirical validation. The following section provides a detailed, step-by-step protocol for the quantitative determination of solubility, primarily based on the reliable and widely used shake-flask method.[1][3]
Required Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity grade)
-
Analytical balance (4 decimal places)
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Temperature-controlled orbital shaker or rotator
-
Centrifuge (optional, but recommended)
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Equipment for solvent evaporation (rotary evaporator or vacuum oven)
-
UV-Vis Spectrophotometer (for spectroscopic method)
Experimental Workflow: Shake-Flask Method
This workflow ensures the creation of a saturated solution at equilibrium, followed by accurate quantification.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Methodology
1. Preparation:
-
For each solvent to be tested, label a glass vial.
-
Add an excess amount of this compound to each vial (e.g., 50-100 mg). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.
2. Solvent Addition:
-
Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the respective solvent to each vial.
3. Equilibration:
-
Securely cap the vials.
-
Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period to reach equilibrium, typically 24 to 48 hours.
4. Phase Separation:
-
Remove the vials from the shaker and place them in a rack at the same constant temperature.
-
Allow the undissolved solid to settle completely. For fine suspensions, centrifugation (e.g., 10 minutes at 3000 rpm) is highly effective.
5. Sampling:
-
Carefully draw a known volume (e.g., 1.00 mL) of the clear supernatant into a syringe fitted with a solvent-compatible syringe filter. This step is critical to ensure no solid particulates are transferred.
6. Quantification (Choose one method):
-
Gravimetric Method (for moderate to high solubility):
- Pre-weigh a clean, dry vial on an analytical balance.
- Dispense the filtered supernatant into the pre-weighed vial.
- Remove the solvent completely using a rotary evaporator or a vacuum oven at a temperature that will not sublime the solute.
- Once the vial is at room temperature, weigh it again. The difference in weight corresponds to the mass of the dissolved solute.
-
UV-Vis Spectroscopic Method (for low to moderate solubility):
- Prepare a stock solution of the solute in the chosen solvent at a known concentration.
- Create a series of dilutions from the stock solution and measure their absorbance at the wavelength of maximum absorbance (λ_max) to generate a calibration curve (Absorbance vs. Concentration).
- Accurately dilute the filtered supernatant sample to bring its absorbance within the range of the calibration curve.
- Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Remember to account for the dilution factor.
7. Calculation:
-
Calculate the solubility using the data obtained. Express the final result in standard units such as milligrams per milliliter (mg/mL), grams per 100 mL (g/100mL), or moles per liter (mol/L).
Part 3: Data Presentation and Interpretation
Systematic recording of experimental data is crucial for analysis and comparison.
Data Summary Table
All experimentally determined solubility data should be compiled into a clear, organized table.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Nonpolar | 25.0 | ||
| Toluene | Nonpolar | 25.0 | ||
| Dichloromethane | Polar Aprotic | 25.0 | ||
| Acetone | Polar Aprotic | 25.0 | ||
| Ethyl Acetate | Polar Aprotic | 25.0 | ||
| Tetrahydrofuran | Polar Aprotic | 25.0 | ||
| Methanol | Polar Protic | 25.0 | ||
| Ethanol | Polar Protic | 25.0 |
Interpreting the Results
Once populated, this table will provide a clear quantitative picture of the compound's solubility profile. The results should be analyzed by comparing them to the initial predictions from Part 1.
-
Correlation with Polarity: Does the solubility trend follow the predicted pattern (i.e., highest in polar aprotic solvents)?
-
Anomalous Results: Any significant deviations from the theoretical predictions should be investigated. This could indicate specific solute-solvent interactions (e.g., charge-transfer complexes with aromatic solvents) or experimental error.
-
Sources of Error: Consider potential errors such as incomplete equilibration, temperature fluctuations, inaccurate volume/mass measurements, or loss of solute during solvent evaporation.
Part 4: Critical Safety and Handling Protocols
As a halogenated nitroaromatic compound, this compound must be handled with appropriate care. While specific toxicological data is unavailable, precautions should be based on analogous compounds.
-
Hazard Identification: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract. Halogenated nitroaromatics can pose risks of long-term organ damage with repeated exposure.[4] They are also often classified as harmful to aquatic life.[5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are a common choice, but compatibility should be verified).[6]
-
Engineering Controls: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Waste Disposal: All solid waste and solutions containing this compound must be disposed of as hazardous chemical waste. Collect in a clearly labeled, sealed container for halogenated organic waste. Do not mix with non-halogenated waste streams or dispose of down the drain.[6][7]
References
Methodological & Application
Application Notes & Protocols: Selective Heck Reaction on 5-Chloro-2-iodo-1-methyl-3-nitrobenzene
Abstract
This document provides a detailed technical guide for performing a chemoselective Heck reaction on the dihalogenated aromatic compound, 5-Chloro-2-iodo-1-methyl-3-nitrobenzene. The protocol is designed for researchers, scientists, and professionals in drug development. It leverages the significant reactivity difference between an aryl iodide and an aryl chloride in palladium-catalyzed cross-coupling reactions to achieve selective vinylation at the C-I bond. This guide explains the mechanistic rationale behind the choice of reagents and conditions, provides a step-by-step protocol for a model reaction with styrene, and discusses the parameters critical for optimization and success.
The Scientific Challenge: Chemoselectivity in Dihalogenated Arenes
The substrate, this compound, presents a classic challenge in cross-coupling chemistry: the presence of two different halogen substituents on the same aromatic ring. The success of a selective synthesis hinges on exploiting the inherent differences in the reactivity of the carbon-halogen bonds.
In palladium-catalyzed reactions like the Heck coupling, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2] The rate of this oxidative addition follows a well-established trend: C-I > C-Br > C-Cl .[1][3] This reactivity differential is substantial, allowing for the selective activation of the C-I bond under conditions mild enough to leave the more robust C-Cl bond untouched. The strong electron-withdrawing effect of the nitro group further activates both halide positions towards oxidative addition, though the inherent reactivity order is maintained.[4]
This application note provides a protocol specifically designed to harness this reactivity gap, enabling the precise synthesis of a mono-vinylated product.
Mechanistic Overview: The Heck Reaction Catalytic Cycle
The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene.[5][6] The process is driven by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
The key steps are:
-
Oxidative Addition: A Pd(0) species, often formed in situ from a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂), inserts into the aryl-iodide bond.[5][7] This is the chemoselectivity-determining step.
-
Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the arylpalladium(II) complex. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond.[6][8]
-
β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming a palladium-hydride species and releasing the vinylated aromatic product. This step must occur in a syn orientation.[9][10]
-
Reductive Elimination & Catalyst Regeneration: The palladium-hydride species eliminates HX (in this case, HI) with the help of a base. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]
References
- 1. scispace.com [scispace.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 4. mdpi.com [mdpi.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. scienceinfo.com [scienceinfo.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for 5-Chloro-2-iodo-1-methyl-3-nitrobenzene in Pharmaceutical Intermediate Synthesis
Abstract
This technical guide provides an in-depth analysis of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene (C₇H₅ClINO₂), a highly functionalized aromatic compound, as a critical intermediate in advanced pharmaceutical synthesis. We elucidate the strategic importance of its unique substitution pattern, offering detailed, field-proven protocols for its preparation and its subsequent utilization in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures, particularly in the field of targeted therapeutics.
Introduction: The Strategic Value of Polysubstituted Aromatic Intermediates
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors and other targeted therapies, the assembly of complex biaryl and heteroaryl scaffolds is a frequent necessity. The efficacy and developability of these active pharmaceutical ingredients (APIs) often hinge on the precise arrangement of substituents on an aromatic core. This compound has emerged as a valuable building block due to its pre-installed array of functional groups, each serving a distinct and critical role in a multi-step synthetic sequence.[1]
The strategic utility of this intermediate lies in the orthogonal reactivity of its substituents:
-
Iodo Group: Positioned at C2, it is the primary reactive site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. Aryl iodides are highly reactive towards the oxidative addition step in the catalytic cycle of these reactions.[2]
-
Nitro Group: The strongly electron-withdrawing nitro group at C3 activates the C-I bond towards oxidative addition. Furthermore, it can be readily reduced to an aniline derivative in a later synthetic step, providing a vector for further functionalization or for forming a key pharmacophoric element.
-
Chloro and Methyl Groups: These substituents provide steric and electronic differentiation on the ring, influencing the conformation of the final molecule and its interaction with the biological target. They are generally stable to the conditions of cross-coupling and nitro reduction, serving as permanent fixtures on the scaffold.
This guide will focus on the practical application of this intermediate, providing robust protocols for its synthesis and its use in a representative Suzuki-Miyaura cross-coupling, a cornerstone of modern pharmaceutical chemistry.
Physicochemical Properties & Handling
A summary of the key properties of this compound is presented below.
| Property | Value | Reference / Source |
| CAS Number | 1150617-61-0 | [3][4] |
| Molecular Formula | C₇H₅ClINO₂ | [1][3] |
| Molecular Weight | 297.48 g/mol | [1][3] |
| Appearance | Typically a powder | [3] |
| Storage | 2-8°C, Sealed in dry, Keep in dark place | [3] |
| Boiling Point | 322.4±42.0 °C (Predicted) | [3] |
| Density | 1.962±0.06 g/cm³ (Predicted) | [3] |
Safety & Handling: This compound should be handled by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Synthesis Protocol: Preparation of this compound
The synthesis of the title compound is most effectively achieved through the regioselective iodination of a suitable precursor, 4-Chloro-2-methyl-6-nitroaniline. The amino group is a powerful ortho-, para-director. With the para position blocked by the chloro group, and one ortho position blocked by the methyl group, iodination is directed specifically to the vacant C2 position.
Workflow for Intermediate Synthesis
Caption: Synthesis of the target intermediate via Sandmeyer-type reaction.
Detailed Experimental Protocol
This protocol is based on established Sandmeyer-type procedures for the conversion of anilines to aryl iodides.
Materials:
-
4-Chloro-2-methyl-6-nitroaniline (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Potassium Iodide (KI) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 4-Chloro-2-methyl-6-nitroaniline (1.0 eq) in a mixture of water and concentrated sulfuric acid at a ratio of approximately 5 mL of water and 1.5 mL of H₂SO₄ per gram of aniline.
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the aniline slurry via the addition funnel, ensuring the internal temperature is maintained below 5 °C.
-
Stir the reaction mixture vigorously at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution (or finely suspended solid).
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide (1.2 eq) in a minimal amount of water.
-
Add the KI solution dropwise to the cold diazonium salt solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the foaming manageable.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 40-50 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated sodium thiosulfate solution (to remove residual iodine), saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes/ethyl acetate).
-
Combine the fractions containing the desired product and evaporate the solvent to afford this compound as a solid.
-
Application Protocol: Suzuki-Miyaura Cross-Coupling
The C-I bond is the most reactive site for palladium-catalyzed cross-coupling, allowing for the selective formation of a new C-C bond.[2] The following protocol details a representative Suzuki-Miyaura reaction, coupling the intermediate with a generic arylboronic acid. This reaction is central to the synthesis of numerous kinase inhibitors, including Vemurafenib.[5]
Catalytic Cycle and Experimental Workflow
Caption: The Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (e.g., 4-(methoxycarbonyl)phenylboronic acid) (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to make the reaction mixture approximately 0.1 M with respect to the limiting reagent.
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 2-12 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired biaryl product.
-
Conclusion
This compound is a strategically designed intermediate that offers significant advantages for the synthesis of complex pharmaceutical targets. Its differentiated reactive sites—the highly active iodo group for cross-coupling and the modifiable nitro group—provide chemists with a robust platform for building molecular complexity in a controlled and predictable manner. The protocols detailed herein provide a reliable foundation for both the synthesis of this valuable intermediate and its successful implementation in Suzuki-Miyaura cross-coupling reactions, a critical transformation in modern drug development.
References
- 1. This compound [myskinrecipes.com]
- 2. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.1150617-61-0 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 4. 1150617-61-0|this compound|BLD Pharm [bldpharm.com]
- 5. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]
protocols for nitration of 2-chloro-6-iodotoluene to yield 5-Chloro-2-iodo-1-methyl-3-nitrobenzene
Application Notes and Protocols for the Regioselective Nitration of 2-chloro-6-iodotoluene
Abstract: This document provides a comprehensive guide for the synthesis of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocol focuses on the controlled electrophilic nitration of 2-chloro-6-iodotoluene. We will delve into the mechanistic principles governing the regioselectivity of this transformation, provide a detailed, field-proven experimental protocol, and outline critical safety measures. This guide is intended for researchers and professionals in organic synthesis and drug development.
Part 1: Mechanistic Rationale and Regiochemical Strategy
The successful synthesis of a specific polysubstituted aromatic compound hinges on a thorough understanding of the electronic and steric influences exerted by the substituents already present on the aromatic ring. The nitration of 2-chloro-6-iodotoluene is a classic example of competing directing effects in electrophilic aromatic substitution (EAS).
The Mechanism of Nitration
Aromatic nitration proceeds through the generation of a potent electrophile, the nitronium ion (NO₂⁺). This is typically achieved by reacting concentrated nitric acid with a stronger acid, most commonly sulfuric acid, which acts as both a catalyst and a dehydrating agent to drive the equilibrium forward.[2][3]
-
Step 1: Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.
-
Step 2: Electrophilic Attack: The π-electron system of the toluene derivative attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] This step is typically the rate-determining step of the reaction.
-
Step 3: Deprotonation: A weak base (like HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring to yield the final product.[4]
Controlling Regioselectivity: A Tug-of-War of Directing Effects
The position of the incoming nitro group on the 2-chloro-6-iodotoluene ring is determined by the cumulative directing effects of the methyl, chloro, and iodo substituents.
| Substituent | Position on Ring | Electronic Effect | Directing Effect |
| -CH₃ (Methyl) | C1 | Activating (Inductive, Hyperconjugation) | ortho-, para- director |
| -Cl (Chloro) | C2 | Deactivating (Inductive) / Donating (Resonance) | ortho-, para- director |
| -I (Iodo) | C6 | Deactivating (Inductive) / Donating (Resonance) | ortho-, para- director |
Analysis of Directing Influences:
-
Methyl Group (-CH₃ at C1): As an activating group, it directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. Since C2 and C6 are already substituted, it strongly favors nitration at the C4 position.
-
Halogens (-Cl at C2, -I at C6): Halogens are a unique class of substituents. They are deactivating overall due to their strong electron-withdrawing inductive effect, which lowers the ring's nucleophilicity.[5] However, they possess lone pairs of electrons that can stabilize the arenium ion intermediate through resonance, making them ortho-, para- directors.[6][7]
-
The -Cl group at C2 directs to its ortho (C3) and para (C5) positions.
-
The -I group at C6 directs to its ortho (C5) and para (C3) positions.
-
Predicted Outcome:
The reaction site is determined by a consensus of these effects:
-
Position C3: Favored by both the chloro (ortho) and iodo (para) groups.
-
Position C4: Strongly favored by the activating methyl group (para).
-
Position C5: Favored by both the chloro (para) and iodo (ortho) groups.
The formation of the target product, This compound , implies that nitration occurs at the C3 position of the starting material, followed by a re-prioritization of IUPAC numbering. This outcome suggests that the directing influence of the two halogen atoms towards the C3 position, potentially coupled with steric hindrance at the C4 position, can overcome the activating effect of the methyl group under carefully controlled conditions. Low reaction temperatures are crucial to exploit the subtle differences in activation energies for attack at the different positions, thereby favoring kinetic control and enhancing regioselectivity.
Caption: Competing directing effects on the 2-chloro-6-iodotoluene substrate.
Part 2: Detailed Experimental Protocol
Critical Safety Precautions
Nitration reactions are energetic and involve highly corrosive and oxidizing materials. Adherence to safety protocols is paramount.
-
Hazard Assessment: The reaction is highly exothermic and can lead to thermal runaway if not properly controlled.[8] Mixed nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[9][10] Nitrogen dioxide gas, a toxic byproduct, may be evolved.[8]
-
Engineering Controls: All operations must be conducted within a certified chemical fume hood with good ventilation.[8][11] An emergency eyewash and safety shower must be immediately accessible.
-
Personal Protective Equipment (PPE):
-
Spill & Emergency: Have appropriate spill kits containing a neutralizing agent (e.g., sodium bicarbonate or calcium carbonate) readily available.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-chloro-6-iodotoluene | ≥98% | Sigma-Aldrich (CAS 42048-11-3) |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Fisher Scientific |
| Nitric Acid (HNO₃) | Fuming (≥90%) | VWR |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Acros Organics |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | J.T. Baker |
| Deionized Water | Type II | In-house |
| Crushed Ice | N/A | In-house |
Step-by-Step Synthesis Procedure
-
Preparation of Nitrating Mixture: a. In a 100 mL flask, place 20 mL of concentrated sulfuric acid (H₂SO₄). b. Cool the flask in an ice/salt bath to 0 °C. c. With vigorous stirring, add 10 mL of fuming nitric acid (HNO₃) dropwise via a pressure-equalizing dropping funnel. Crucial: The rate of addition must be slow enough to maintain the internal temperature below 10 °C.[12] This addition is highly exothermic. d. Once the addition is complete, keep the nitrating mixture in the ice bath until use.
-
Reaction Setup: a. To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel, add 5.0 g of 2-chloro-6-iodotoluene. b. Dissolve the substrate in 50 mL of anhydrous dichloromethane. c. Cool the solution to 0 °C using an ice/salt bath.
-
Nitration Reaction: a. Slowly add the pre-cooled nitrating mixture dropwise to the stirred substrate solution over a period of approximately 60-90 minutes. b. Critical Temperature Control: Meticulously maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.[12] A runaway reaction can occur at higher temperatures. c. After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.
-
Reaction Monitoring: a. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Work-up and Quenching: a. Prepare a 1 L beaker containing approximately 300 g of crushed ice. b. Caution: Slowly and carefully pour the reaction mixture onto the crushed ice with stirring. This will quench the reaction and dilute the acids. c. Transfer the resulting mixture to a separatory funnel. Allow the layers to separate and remove the aqueous layer. d. Wash the organic layer sequentially with:
-
Isolation and Purification: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). b. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a yellow oil or solid. c. Purify the crude product by recrystallization from ethanol or methanol to yield this compound as a crystalline solid.
References
- 1. This compound [myskinrecipes.com]
- 2. cerritos.edu [cerritos.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 8. m.youtube.com [m.youtube.com]
- 9. eastharbourgroup.com [eastharbourgroup.com]
- 10. echemi.com [echemi.com]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. docsity.com [docsity.com]
Application Notes and Protocols: Chemoselective Sonogashira Coupling of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene with Terminal Alkynes
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper species, has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4][5] This document provides a detailed guide to the chemoselective Sonogashira coupling of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene with various terminal alkynes, a reaction of significant interest in medicinal chemistry and drug development due to the prevalence of substituted alkynes in biologically active molecules.[5][6]
The substrate, this compound, presents an interesting case for chemoselectivity. It possesses two different halogen atoms, iodine and chlorine, at positions amenable to cross-coupling. The general reactivity trend for aryl halides in Sonogashira coupling is I > Br > Cl > F, stemming from the corresponding carbon-halogen bond dissociation energies.[7][8] This inherent difference in reactivity allows for selective functionalization at the more labile carbon-iodine bond under carefully controlled conditions. Furthermore, the presence of a strongly electron-withdrawing nitro group is known to facilitate the rate-determining oxidative addition step of the palladium catalyst to the aryl halide, potentially allowing for milder reaction conditions.
These application notes will delve into the mechanistic underpinnings of this selective coupling, provide detailed, step-by-step protocols for conducting the reaction, and offer insights into optimization and troubleshooting.
Mechanistic Rationale for Chemoselectivity
The Sonogashira coupling proceeds through a synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle.[9][10]
The Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition into the carbon-halogen bond of the aryl halide to form a palladium(II) intermediate.[8][9] For this compound, this step is highly selective for the weaker C-I bond over the stronger C-Cl bond.[7][8]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.[8][11]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired aryl-alkyne product and regenerate the palladium(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[9][12]
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[9][13] This species is then ready to participate in the transmetalation step of the palladium cycle.
The pronounced difference in bond strength between the C-I and C-Cl bonds in the starting material is the primary determinant of the observed chemoselectivity, allowing for the selective synthesis of 5-chloro-1-methyl-3-nitro-2-(alkynyl)benzene derivatives.
Figure 1: Simplified catalytic cycles for the Sonogashira coupling reaction.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | >98% | Commercial | Ensure purity before use. |
| Terminal Alkyne (e.g., Phenylacetylene) | >98% | Commercial | Purify by distillation if necessary. |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | Catalyst Grade | Commercial | A common and reliable palladium precatalyst.[13] |
| CuI (Copper(I) iodide) | >99% | Commercial | Use a fresh bottle; CuI can oxidize over time, appearing greenish or brown instead of white/tan.[13][14] |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Anhydrous, >99.5% | Commercial | Should be distilled and stored over KOH under an inert atmosphere.[13] |
| Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Anhydrous | Commercial | Degas thoroughly before use.[13] |
General Procedure for Sonogashira Coupling
This protocol is a general starting point and may require optimization for specific terminal alkynes.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. It is critical to maintain an inert atmosphere as the Pd(0) catalyst is sensitive to oxygen.[13][14]
-
-
Addition of Solvent and Reagents:
-
Add anhydrous, degassed solvent (e.g., THF, 5 mL) via syringe.
-
Add the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.) via syringe. The base serves to deprotonate the alkyne and neutralize the hydrogen halide byproduct.[13]
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. The high reactivity of the aryl iodide, enhanced by the electron-withdrawing nitro group, often allows the reaction to proceed without heating.[1][14]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution to remove the amine base, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Figure 2: General workflow for the Sonogashira coupling protocol.
Optimization and Troubleshooting
| Parameter | Recommended Starting Point | Optimization Strategy & Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-2 mol%) | If the reaction is sluggish, catalyst loading can be increased up to 5 mol%.[1] For challenging substrates, other catalysts like Pd(PPh₃)₄ can be screened.[1] The formation of palladium black indicates catalyst decomposition, which can be mitigated by ensuring strict inert conditions and using high-purity reagents.[13][14] |
| Copper Co-catalyst | CuI (2-5 mol%) | While essential for the classic Sonogashira reaction, copper can promote the undesirable homocoupling of the alkyne (Glaser coupling).[1] If homocoupling is a significant side reaction, consider copper-free conditions, which may require a different ligand or base system.[1][4][15] |
| Base | Triethylamine or Diisopropylamine (2-3 equiv.) | The choice of base can influence reaction rates. More hindered bases like diisopropylamine are sometimes beneficial. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be employed, particularly in copper-free systems.[1][16] Ensure the amine is anhydrous, as water can interfere with the catalytic cycle.[13] |
| Solvent | THF, DMF, Toluene | Solvent choice depends on the solubility of the reagents and the reaction temperature. THF is a good starting point for room temperature reactions. For less reactive partners, a higher boiling solvent like DMF or toluene may be necessary, but be aware that some solvents can negatively impact the reaction.[13] |
| Temperature | Room Temperature | Given the activated nature of the C-I bond, room temperature should be sufficient. If the reaction does not proceed, gentle heating (40-60 °C) can be applied. However, higher temperatures can increase the likelihood of side reactions and catalyst decomposition.[8] |
Common Issues and Solutions:
-
Low or No Conversion:
-
Check Catalyst Activity: Ensure the palladium and copper catalysts are fresh and have been stored properly.[13][14]
-
Inert Atmosphere: Confirm that the reaction was performed under strictly anaerobic conditions.[13][14]
-
Reagent Purity: Impurities in the starting materials, solvent, or base can poison the catalyst.[13]
-
-
Formation of Alkyne Homocoupling Product (Glaser Coupling):
-
Minimize Oxygen: This side reaction is often promoted by oxygen.[1] Ensure thorough degassing of solvents and a robust inert atmosphere.
-
Reduce Copper Loading: Lowering the amount of CuI can sometimes disfavor homocoupling.
-
Switch to Copper-Free Conditions: This is the most effective way to eliminate Glaser coupling.[4][15] This may necessitate the use of specific palladium catalysts and ligands.
-
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a highly efficient and chemoselective transformation that proceeds preferentially at the carbon-iodine bond. The protocols and guidelines presented herein provide a robust starting point for researchers in drug discovery and organic synthesis. By understanding the mechanistic principles and key reaction parameters, scientists can effectively utilize this reaction to construct complex molecular architectures with high precision and control.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling | OpenOChem Learn [learn.openochem.org]
- 3. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. books.rsc.org [books.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene
Introduction: Strategic C-N Bond Formation in Complex Molecules
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an unparalleled method for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, owing to its broad substrate scope and remarkable functional group tolerance.[1] This guide provides a detailed examination and a robust protocol for the selective mono-amination of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene, a complex substrate featuring differential halogen reactivity.
The primary challenge and strategic opportunity in the amination of this substrate lies in achieving chemoselectivity. The presence of both an iodo and a chloro substituent on the aromatic ring allows for a directed reaction at one site over the other. This application note will elucidate the principles governing this selectivity and provide a field-proven protocol for researchers, scientists, and drug development professionals to reliably synthesize 3-chloro-2-methyl-5-nitro-N-substituted anilines.
Guiding Principles: Achieving Chemoselectivity
The cornerstone of selectivity in the Buchwald-Hartwig amination of polyhalogenated arenes is the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The reaction proceeds through a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) complex.[1] The rate of this oxidative addition is highly dependent on the nature of the halogen, following the general reactivity trend: C-I > C-Br > C-OTf > C-Cl.
For the substrate, this compound, the carbon-iodine (C-I) bond is significantly weaker and thus more susceptible to oxidative addition by the Pd(0) catalyst than the more robust carbon-chlorine (C-Cl) bond. By carefully controlling the reaction conditions, it is possible to exclusively cleave the C-I bond, leading to the selective formation of the aminated product at the C2 position while leaving the C5 chloro group intact.
The presence of a strong electron-withdrawing nitro group on the aromatic ring further influences the reaction. It enhances the electrophilicity of the aryl halide, generally leading to a faster rate of oxidative addition. This electronic effect, combined with the inherent reactivity difference between the iodo and chloro substituents, provides a strong basis for achieving high chemoselectivity.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination operates via a well-established catalytic cycle, as depicted below. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.
The cycle initiates with the oxidative addition of the aryl iodide to the active Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine, forming a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1]
Experimental Protocol: Selective Amination of this compound
This protocol is designed as a robust starting point for the selective amination of the title compound with a variety of primary and secondary amines. Optimization of parameters such as temperature, reaction time, and catalyst loading may be beneficial for specific amine substrates.
Materials and Reagents
-
This compound
-
Amine (primary or secondary)
-
XPhos Pd G3 (or a combination of a suitable palladium source like Pd₂(dba)₃ and XPhos ligand)
-
Sodium tert-butoxide (NaOt-Bu) or Potassium Phosphate (K₃PO₄)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Standard workup and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Reaction Setup (General Procedure)
-
Inert Atmosphere Preparation: In a glovebox or under a stream of argon/nitrogen, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the base (e.g., Sodium tert-butoxide, 1.4-2.0 equivalents) to an oven-dried Schlenk flask or a sealable reaction tube equipped with a magnetic stir bar.
-
Addition of Reactants: To the flask, add this compound (1.0 equivalent).
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene, to make a ~0.1-0.2 M solution). Finally, add the amine (1.1-1.5 equivalents).
-
Reaction Execution: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
Workup and Purification
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate.
-
Removal of Catalyst: Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional ethyl acetate.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure mono-aminated product.
Data Presentation: Key Reaction Parameters
The choice of catalyst, ligand, base, and solvent are critical for the success of the Buchwald-Hartwig amination. The following table summarizes recommended starting conditions and expected outcomes for the selective amination of this compound.
| Parameter | Recommended Condition | Rationale & Field Insights |
| Palladium Source | XPhos Pd G3 (1-3 mol%) | Third-generation precatalysts are air- and moisture-stable, ensuring reproducibility and simplifying handling. They efficiently generate the active monoligated Pd(0) species.[2][3] |
| Ligand | XPhos | This bulky, electron-rich biarylphosphine ligand is highly effective for coupling aryl chlorides and iodides, often leading to high yields and fast reaction rates.[4][5] |
| Base | Sodium tert-butoxide (1.4-2.0 eq.) | A strong, non-nucleophilic base that is effective in deprotonating a wide range of amines. Potassium phosphate can be a milder alternative for sensitive substrates. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed non-polar aprotic solvents are standard. Toluene is often preferred for its higher boiling point and good solubilizing properties. |
| Temperature | 80-110 °C | Sufficient to promote the reaction at a reasonable rate while minimizing potential side reactions. The optimal temperature may vary depending on the amine's nucleophilicity. |
| Reaction Time | 2-24 hours | Monitoring by TLC or LC-MS is crucial to determine the point of complete consumption of the starting material and to avoid potential byproduct formation with prolonged heating. |
Troubleshooting and Scientific Integrity
A self-validating protocol anticipates and addresses potential challenges. Below are common issues and their expert-driven solutions.
-
Low Conversion:
-
Cause: Inefficient catalyst activation or deactivation.
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider increasing the catalyst loading or temperature. The use of a third-generation precatalyst like XPhos Pd G3 can mitigate issues with catalyst activation.[2][3]
-
-
Formation of Di-aminated Product:
-
Cause: Reaction conditions are too harsh (high temperature or prolonged reaction time), leading to the slower amination of the C-Cl bond.
-
Solution: Reduce the reaction temperature and monitor the reaction closely to stop it once the mono-amination is complete. Using a slight excess of the dihalo-substrate relative to the amine can also suppress the second amination.
-
-
Hydrodehalogenation (Loss of Iodo or Chloro group):
-
Cause: Presence of water or other protic impurities can lead to the formation of palladium hydride species, which can cause reductive dehalogenation.
-
Solution: Use scrupulously dried solvents and reagents. Ensure the inert atmosphere is maintained throughout the reaction.
-
-
Purification Challenges:
-
Cause: The product may have similar polarity to the starting material or byproducts.
-
Solution: Careful selection of the eluent system for column chromatography is key. A shallow gradient can improve separation. If the product is basic, an acid-base extraction during workup can sometimes simplify purification.
-
Visualization of the Experimental Workflow
Figure 2. A step-by-step experimental workflow for the selective amination.
Conclusion
The selective Buchwald-Hartwig amination of this compound is a highly valuable transformation for accessing functionalized aniline derivatives. By leveraging the inherent difference in reactivity between the C-I and C-Cl bonds and employing modern, highly active catalyst systems, researchers can achieve excellent yields and selectivity. This guide provides the foundational knowledge and a practical, robust protocol to empower scientists in their synthetic endeavors. Adherence to the principles of inert atmosphere chemistry and careful monitoring are paramount to achieving reproducible and high-quality results.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. 98%, solid, 1:1 MTBE adduct | Sigma-Aldrich [sigmaaldrich.com]
- 3. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
The Strategic Utility of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene in the Synthesis of Advanced Agrochemical Scaffolds
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry on the application of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene. This highly functionalized aromatic compound serves as a versatile building block for the synthesis of complex molecular architectures inherent to modern fungicides, herbicides, and insecticides. We will explore its chemical reactivity, focusing on strategic cross-coupling reactions, and provide detailed, field-proven protocols. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to empower researchers in developing novel crop protection agents.
Introduction: A Multifunctional Intermediate for Agrochemical Innovation
This compound (C₇H₅ClINO₂) is a polysubstituted aromatic intermediate of significant interest in the synthesis of specialized agrochemicals.[1] Its unique arrangement of five distinct functional groups on a benzene ring—a methyl group, a nitro group, a chlorine atom, and an iodine atom—offers a rich platform for sequential and regioselective chemical modifications.
The true value of this intermediate lies in the differential reactivity of its substituents:
-
Iodine Atom: The most labile of the halogens, the iodine at the C-2 position is an excellent leaving group, making it the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. This allows for the strategic introduction of diverse carbon-based fragments, including aryl, heteroaryl, and alkynyl groups, which are common moieties in bioactive agrochemical molecules.
-
Nitro Group: The strongly electron-withdrawing nitro group at the C-3 position activates the ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at the chlorine-bearing C-5 position. Furthermore, the nitro group can be readily reduced to an amino group, providing a handle for the construction of various heterocyclic systems (e.g., benzimidazoles) or for the formation of amide bonds, which are prevalent in many fungicides and herbicides.[2]
-
Chlorine Atom: While less reactive than iodine in cross-coupling reactions, the chlorine atom at the C-5 position can participate in SNAr reactions under more forcing conditions or after activation by the nitro group. It can also be a crucial element for the final molecule's biological activity and metabolic stability.
-
Methyl Group: The methyl group at C-1 can influence the steric and electronic properties of the molecule and may be involved in late-stage functionalization, although it is generally less reactive than the other substituents.
This multi-faceted reactivity allows for a modular approach to the synthesis of complex agrochemicals, where different parts of the final molecule can be systematically assembled from this single, versatile starting material.
Core Application: Synthesis of a Pyrimidinamine Fungicide Scaffold
A prime application of this compound is in the synthesis of N-aryl pyrimidinamine derivatives. This class of compounds is known for its fungicidal activity, often by interfering with fungal cell processes. The following section details a representative synthetic pathway to a key intermediate, N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, a scaffold analogous to active ingredients found in commercial fungicides.
Retrosynthetic Analysis and Strategy
The target molecule, N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, can be disconnected to reveal its key precursors. The pyrimidine core is typically formed through a condensation reaction between a guanidine derivative and a β-dicarbonyl or equivalent synthon. The "2-methyl-5-nitrophenyl" fragment can be sourced from an appropriately substituted aniline, which in turn can be derived from this compound.
The overall synthetic strategy involves:
-
Suzuki-Miyaura Coupling: Introduction of a pyridine ring at the C-2 position by coupling this compound with 3-pyridylboronic acid.
-
Nitro Group Reduction: Conversion of the nitro group to an amine to enable further functionalization.
-
Guanidinylation: Reaction of the resulting aniline with a reagent like cyanamide to form the corresponding guanidine.
-
Pyrimidine Ring Formation: Condensation of the guanidine with a suitable three-carbon electrophile to construct the final pyrimidinamine ring system.
This strategic approach leverages the high reactivity of the iodine atom for the initial C-C bond formation, followed by the transformation of the versatile nitro group.
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed multi-step synthesis.
References
experimental procedure for gram-scale synthesis of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene
An Application Note for the Gram-Scale Synthesis of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene
Authored by: A Senior Application Scientist
Introduction
This compound is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its polysubstituted structure, featuring chloro, iodo, methyl, and nitro groups, offers multiple reactive sites for further chemical transformations, such as cross-coupling reactions, reductions, and nucleophilic substitutions.[1] This application note provides a detailed, reliable, and safe experimental procedure for the gram-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development and organic synthesis. The described protocol is based on the well-established Sandmeyer-type reaction, which involves the diazotization of an aromatic amine followed by displacement with iodide.[2][3]
Reaction Principle and Strategy
The synthetic strategy hinges on a two-step sequence starting from the precursor 2-amino-5-chloro-1-methyl-3-nitrobenzene:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., sulfuric acid) at low temperatures (0–5 °C).[4] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[4]
-
Iodination: The diazonium salt is then treated with a solution of potassium iodide (KI). The diazonium group (-N₂⁺), being an excellent leaving group, is displaced by the iodide nucleophile to yield the target aryl iodide, this compound, with the evolution of nitrogen gas. This iodination step, while often referred to as a Sandmeyer-type reaction, does not typically require a copper catalyst.
The overall transformation is depicted in the following reaction scheme:
Caption: Overall reaction scheme for the synthesis.
Experimental Protocol
This protocol is designed for a synthesis starting with approximately 5 grams of the starting amine. Adjustments to reagent quantities should be made proportionally for different scales.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Quantity (for 5g scale) | Notes |
| 2-Amino-5-chloro-1-methyl-3-nitrobenzene | 62751-21-9 | 186.59 | 5.0 g (26.8 mmol) | Starting material |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 15 mL | Corrosive, handle with extreme care |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 2.0 g (29.0 mmol) | Oxidizer, toxic |
| Potassium Iodide (KI) | 7681-11-0 | 166.00 | 5.3 g (31.9 mmol) | |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | As needed | For quenching |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | ~200 mL | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | Drying agent |
| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | |
| Starch-Iodide Paper | N/A | N/A | Strips | For reaction monitoring |
| Equipment | ||||
| 250 mL and 500 mL Round-bottom flasks | ||||
| Magnetic stirrer and stir bar | ||||
| Ice-salt bath | For temperature control | |||
| Thermometer | ||||
| Dropping funnel | ||||
| Separatory funnel | For extraction | |||
| Rotary evaporator | For solvent removal | |||
| Glassware for column chromatography or recrystallization | For purification |
Step-by-Step Procedure
Part 1: Diazotization of 2-Amino-5-chloro-1-methyl-3-nitrobenzene
-
Acidic Solution Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 5.0 g (26.8 mmol) of 2-amino-5-chloro-1-methyl-3-nitrobenzene to 50 mL of deionized water. Place the flask in an ice-salt bath to cool.
-
Acid Addition: While stirring vigorously, slowly and carefully add 15 mL of concentrated sulfuric acid to the suspension. The addition is highly exothermic; maintain the temperature below 10 °C. Continue stirring in the ice bath until a fine, homogeneous suspension of the amine salt is formed and the temperature is stable between 0 and 5 °C.
-
Nitrite Solution Preparation: In a separate beaker, dissolve 2.0 g (29.0 mmol, 1.08 eq) of sodium nitrite in 20 mL of cold deionized water.
-
Diazotization Reaction: Transfer the cold sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the stirred amine salt suspension over 30-45 minutes. It is imperative to maintain the internal reaction temperature at 0–5 °C throughout the addition.[4] A slight rise in temperature indicates the addition is too fast.
-
Monitoring: After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0–5 °C for an additional 30 minutes. To confirm the completion of the diazotization and the presence of a slight excess of nitrous acid, test a drop of the reaction mixture on starch-iodide paper. A positive test (the paper turns blue-black) indicates the reaction is complete.[4] If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved. Avoid a large excess of nitrous acid.
Part 2: Iodination Reaction
-
Iodide Solution Preparation: In a 500 mL flask, dissolve 5.3 g (31.9 mmol, 1.2 eq) of potassium iodide in 50 mL of deionized water. Cool this solution in an ice bath.
-
Addition of Diazonium Salt: Slowly and carefully, add the cold diazonium salt solution prepared in Part 1 to the stirred potassium iodide solution. This can be done via a cannula or by carefully pouring in small portions. Control the rate of addition to manage the vigorous evolution of nitrogen gas.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 2-3 hours to ensure the complete decomposition of the diazonium salt. The mixture will typically appear dark due to the formation of the product and possibly some iodine byproduct.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath. If the solution has a dark iodine color, add a saturated aqueous solution of sodium thiosulfate dropwise until the dark color disappears, indicating that excess iodine has been quenched.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layer sequentially with 50 mL of deionized water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically a dark solid or oil, should be purified.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective for purification.
-
Column Chromatography: If recrystallization is insufficient, purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization
The final product, this compound, should be a crystalline solid.[5] Its identity and purity should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Expect two aromatic signals in the aromatic region (δ 7.5-8.5 ppm), likely appearing as doublets or singlets depending on coupling, and a singlet for the methyl group (δ ~2.5 ppm).[6] |
| ¹³C NMR | Expect signals for six aromatic carbons, with the carbon bearing the iodine atom shifted significantly upfield, and a signal for the methyl carbon.[7] |
| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (297.48 g/mol ).[8] |
| Melting Point | To be determined experimentally. |
Safety and Hazard Management
This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[9]
-
Acids: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[10] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[10]
-
Sodium Nitrite: This is an oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
-
Diazonium Salts: Arenediazonium salts are thermally unstable and can be explosive when isolated in a dry state.[4] NEVER allow the diazonium salt to dry out. Always keep it in solution and at low temperatures.
-
Iodine Compounds: Potassium iodide and the product can cause skin and eye irritation.[11]
-
Organic Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it exclusively in a fume hood.
-
Waste Disposal: Neutralize acidic and basic aqueous waste before disposal. Dispose of organic waste in appropriately labeled containers according to institutional guidelines.
Workflow Visualization
The following diagram outlines the key steps in the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. calpaclab.com [calpaclab.com]
- 9. carlroth.com [carlroth.com]
- 10. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 11. edvotek.com [edvotek.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling with 5-Chloro-2-iodo-1-methyl-3-nitrobenzene
Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is crafted to address the specific challenges encountered during the Suzuki-Miyaura cross-coupling reaction with the sterically hindered and electronically complex substrate, 5-Chloro-2-iodo-1-methyl-3-nitrobenzene. Our goal is to provide in-depth, field-tested insights to help you navigate and troubleshoot your experiments effectively.
Introduction to the Substrate: A Molecule of Nuance
This compound presents a unique set of challenges in Suzuki coupling. The presence of two different halogen atoms (Iodo and Chloro) offers the potential for selective coupling, while the electron-withdrawing nitro group and the ortho-methyl group significantly influence the electronic and steric environment of the reaction center. Understanding these characteristics is paramount to successful cross-coupling.
The general reactivity trend for aryl halides in Suzuki coupling is I > Br > OTf >> Cl.[1] This inherent difference in reactivity between the C-I and C-Cl bonds is the foundation for achieving selective coupling at the iodine-bearing position. However, the strong electron-withdrawing effect of the nitro group can deactivate the aromatic ring, potentially making the oxidative addition step more challenging.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues and provide actionable solutions.
Q1: My reaction shows no or very low conversion of the starting material. What are the primary factors to investigate?
A1: A stalled reaction often points to issues with the catalyst activation or the fundamental reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst System Integrity:
-
Palladium Source: Ensure your palladium source, whether a Pd(0) or Pd(II) precatalyst, is fresh and has been stored under an inert atmosphere. Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient.[2] Consider using a well-defined Pd(0) source or a modern precatalyst system (e.g., Buchwald or PEPPSI-type precatalysts) designed for efficient activation.[2]
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation by atmospheric oxygen, rendering them ineffective.[1] Use fresh ligands and handle them under an inert atmosphere. For electron-deficient substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[3][4]
-
-
Reaction Environment:
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.[1][5] Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of this gas.[6]
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Water content can affect the reaction, and dissolved oxygen can deactivate the catalyst.[1] The choice of base is also crucial; it must be strong enough to facilitate transmetalation but not so harsh as to cause degradation of your starting materials or catalyst.[7][8] For this substrate, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally good starting points.[7]
-
-
Substrate-Specific Considerations:
-
Nitro Group Interference: While the direct use of nitroarenes as coupling partners is an emerging field, the strong electron-withdrawing nature of the nitro group in your substrate can deactivate the aryl halide towards oxidative addition.[9][10][11] More forcing conditions (higher temperature, more active catalyst) may be required.
-
Q2: I am observing significant amounts of a dehalogenated byproduct (5-chloro-1-methyl-3-nitrobenzene). How can I minimize this side reaction?
A2: Dehalogenation, the replacement of the iodine atom with a hydrogen atom, is a common side reaction, particularly with reactive aryl iodides.[12][13]
The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[12] This can arise from reactions with the base, solvent (especially alcohols), or trace water.[2] This Pd-H species can then undergo reductive elimination with the aryl group to yield the dehalogenated product.[2]
Strategies to Mitigate Dehalogenation:
-
Optimize the Base: Avoid strong alkoxide bases if possible, as they can be a source of hydrides. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred.[12]
-
Ligand Choice: Employing bulky, electron-rich ligands can sometimes suppress dehalogenation by sterically hindering the approach of the hydride to the palladium center.[12]
-
Protecting Groups: For N-H containing heterocycles, which are also prone to dehalogenation, protection of the N-H group has been shown to be effective.[14] While not directly applicable to your substrate, this highlights the principle of modifying the electronic properties of the substrate to disfavor the dehalogenation pathway.
-
Solvent Selection: Avoid using alcohol-based solvents which can act as hydride sources. Aprotic solvents like toluene, dioxane, or THF are generally safer choices.[7]
Q3: My main byproduct is the homocoupling of my boronic acid. What is causing this and how can it be prevented?
A3: Homocoupling, the formation of a biaryl from two molecules of your boronic acid, is another frequent side reaction that consumes your nucleophile and reduces the yield of the desired product.[2][3]
Primary Causes and Solutions:
-
Presence of Oxygen: Oxygen can facilitate the palladium-catalyzed oxidative coupling of boronic acids.[1][15] The most effective preventative measure is the rigorous degassing of your reaction mixture and maintaining a strict inert atmosphere throughout the experiment.[6][15]
-
Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can directly react with the boronic acid to form the homocoupled product and generate the active Pd(0) catalyst.[2][5] While this can be part of the catalyst activation, excessive homocoupling at the start of the reaction can be detrimental. Using a well-defined Pd(0) source or adding a mild reducing agent can sometimes mitigate this.[15]
Q4: The reaction is selective for the iodo position, but I am also seeing a small amount of coupling at the chloro position. How can I improve selectivity?
A4: While the inherent reactivity difference between C-I and C-Cl bonds favors selective coupling at the iodo position, achieving perfect selectivity can be challenging, especially under harsh conditions.[1][13]
-
Reaction Temperature and Time: High temperatures and long reaction times can sometimes lead to the slower oxidative addition at the C-Cl bond. Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction.
-
Catalyst System: Some catalyst systems are known to be more active towards aryl chlorides.[16][17] If you are using a highly active catalyst designed for chloride coupling, it might be too reactive for your desired selective transformation. Consider a milder catalyst system, perhaps one based on Pd(PPh₃)₄, which is generally less reactive towards aryl chlorides.[18]
-
Solvent Effects: The choice of solvent can influence the selectivity of the reaction.[19][20][21] While the effect can be complex and not always predictable, screening different solvents (e.g., toluene, dioxane, THF/water mixtures) may reveal conditions that favor selectivity for the C-I bond.[19][22]
Visualizing the Process: Key Diagrams
A clear understanding of the reaction mechanism and troubleshooting logic is essential for success.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
Experimental Protocols
Standard Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for your experiments.
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[4]
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes. This is a critical step to remove oxygen.[4][6]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., a 10:1 mixture of dioxane/water) via syringe.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[12]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting aryl iodide is consumed.[6]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][12]
-
Purification: Purify the crude product by flash column chromatography.[3]
Data Summary: Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ or Buchwald Precatalyst (e.g., XPhos Pd G3) | Pd(PPh₃)₄ is a reliable starting point. Buchwald precatalysts offer high activity for challenging substrates.[2][4] |
| Ligand | (if needed) XPhos, SPhos | Bulky, electron-rich ligands can accelerate the reaction and improve yields, especially for deactivated substrates.[3][4] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong, non-nucleophilic inorganic bases are effective and less likely to cause side reactions compared to alkoxides.[7][12] |
| Solvent | Dioxane/H₂O (10:1), Toluene/H₂O (10:1) | Aprotic solvents with a small amount of water often provide good solubility and promote the reaction.[6][7] |
| Temperature | 80 - 110 °C | A balance between achieving a reasonable reaction rate and minimizing thermal decomposition or side reactions.[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. thieme.de [thieme.de]
- 11. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scribd.com [scribd.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene
Welcome to the technical support center for the synthesis of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging multi-step synthesis. This document provides in-depth, experience-driven advice to help you navigate potential side reactions and improve your yield and purity.
Part 1: Frequently Asked Questions (FAQs) - Common Problems at a Glance
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes?
A1: Low yields can stem from several factors. The most common culprits are incomplete reactions, the formation of multiple isomers that are difficult to separate, and product loss during workup and purification. Carefully controlling reaction temperature and the stoichiometry of your reagents is critical.
Q2: My TLC analysis shows multiple spots, even after purification. What are these impurities?
A2: The presence of multiple spots on TLC likely indicates a mixture of constitutional isomers formed during the electrophilic substitution steps (nitration and iodination). Depending on the order of your synthetic steps, you may be seeing different regioisomers of the final product or intermediates. Over-nitration, resulting in dinitro compounds, is another possibility.
Q3: I am struggling with the regioselectivity of the nitration step. How can I control which isomer is formed?
A3: Regioselectivity is governed by the directing effects of the substituents already on the aromatic ring. The methyl group is an activating ortho-, para-director, while the chloro and iodo groups are deactivating ortho-, para-directors. The interplay of these effects and steric hindrance determines the position of the incoming nitro group. To favor the desired isomer, precise control of reaction conditions, such as temperature and the choice of nitrating agent, is essential.
Part 2: Troubleshooting Guide - In-depth Analysis of Side Reactions
This section provides a detailed examination of the common side reactions encountered during the synthesis of this compound.
Isomer Formation: A Battle of Directing Groups
Q: I am attempting the nitration of 3-chloro-1-iodotoluene and obtaining a mixture of isomers. Why is this happening and how can I favor the formation of the desired this compound?
A: The formation of a mixture of isomers is a classic challenge in electrophilic aromatic substitution on polysubstituted benzene rings. The regiochemical outcome is determined by the cumulative directing effects of the existing substituents.
The Underlying Chemistry:
-
Methyl Group (-CH₃): This is an activating group and an ortho-, para- director. It increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack.
-
Chloro (-Cl) and Iodo (-I) Groups: These are deactivating groups due to their inductive electron withdrawal, but they are also ortho-, para- directors because of resonance electron donation from their lone pairs.
In your starting material, 3-chloro-1-iodotoluene, the substituents will direct the incoming nitronium ion (NO₂⁺) to various positions. The interplay of these directing effects can lead to a mixture of products.
Troubleshooting and Optimization:
-
Temperature Control: Nitration reactions are typically exothermic. Running the reaction at a lower temperature (e.g., 0-5 °C) can increase the selectivity for the thermodynamically favored product by minimizing the formation of kinetically favored, but less stable, isomers.
-
Choice of Nitrating Agent: Using a milder nitrating agent can also improve selectivity. Instead of a harsh mixture of concentrated nitric acid and sulfuric acid, consider alternatives like N₂O₅ or using a solid zeolite catalyst, which can offer higher para-selectivity.[1][2]
-
Order of Reactions: Consider the order of your synthetic steps. It may be more regioselective to start with a different commercially available substituted toluene and perform the iodination and nitration in a different sequence.
Visualizing the Directing Effects:
Below is a diagram illustrating the directing effects of the substituents on the aromatic ring, which leads to the potential for isomer formation.
Caption: Directing effects leading to isomeric products.
Poly-nitration: When One is Not Enough
Q: I am observing a significant amount of a di-nitro byproduct in my reaction mixture. How can I prevent this over-nitration?
A: The formation of di-nitro byproducts is a common issue when the nitration conditions are too harsh or when the reaction is allowed to proceed for too long.
The Underlying Chemistry:
The introduction of the first nitro group deactivates the aromatic ring towards further electrophilic substitution. However, under forcing conditions (high temperature, excess nitrating agent), a second nitration can occur.
Troubleshooting and Optimization:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent. A large excess will drive the reaction towards poly-nitration.
-
Reaction Time and Temperature: Monitor the reaction closely using TLC. Once the starting material is consumed, quench the reaction to prevent further nitration. Maintaining a low temperature throughout the reaction is also crucial.
-
Controlled Addition: Add the nitrating agent slowly and in a controlled manner to the solution of your aromatic compound. This helps to maintain a low concentration of the nitrating agent in the reaction mixture at any given time, disfavoring poly-nitration.
Iodination-Related Side Reactions
Q: My iodination step is giving me a complex mixture of products and a low yield of the desired iodo-compound. What could be going wrong?
A: Iodination is generally less reactive than other halogenations and often requires an oxidizing agent to generate a more potent electrophilic iodine species (I⁺).[3][4] The choice of this oxidizing agent and the reaction conditions are critical to avoid side reactions.
The Underlying Chemistry:
Molecular iodine (I₂) is not electrophilic enough to react with deactivated or even moderately activated aromatic rings. Oxidizing agents like nitric acid, hydrogen peroxide, or copper salts are used to oxidize I₂ to a more electrophilic species.[3]
Troubleshooting and Optimization:
-
Choice of Iodinating Reagent: If using an oxidizing agent like nitric acid, be aware that it can also act as a nitrating agent, leading to undesired nitro-byproducts. A common and effective method for iodination of deactivated arenes involves using a mixture of iodine and an oxidizing agent like nitric acid or a mixture of I₂, HIO₃, and H₂SO₄.[5] N-Iodosuccinimide (NIS) in the presence of an acid catalyst can also be a milder alternative.
-
Reaction Conditions: The reaction should be performed under conditions that favor iodination over other potential side reactions. This often involves careful control of temperature and reaction time.
Sandmeyer Reaction Pitfalls
Q: I am considering a synthetic route involving a Sandmeyer reaction to introduce the iodo or chloro group. What are the potential side reactions I should be aware of?
A: The Sandmeyer reaction, which involves the conversion of an aryl diazonium salt to an aryl halide using a copper(I) salt, is a powerful transformation.[6][7] However, it is not without its potential side reactions.
The Underlying Chemistry:
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6][7] This radical mechanism can lead to the formation of biaryl byproducts.
Troubleshooting and Optimization:
-
Temperature Control: Diazonium salts are often unstable at higher temperatures. The diazotization step should be carried out at low temperatures (typically 0-5 °C). The subsequent Sandmeyer reaction temperature will depend on the specific substrate and nucleophile.
-
Purity of Reagents: Ensure that the sodium nitrite used for diazotization is of high purity. Impurities can lead to side reactions.
-
Minimizing Biaryl Formation: The formation of biaryl byproducts can be minimized by using a stoichiometric amount of the copper(I) salt and by carefully controlling the reaction conditions.[8]
Part 3: Experimental Protocols for Minimizing Side Reactions
This section provides an optimized protocol for the synthesis of this compound, focusing on minimizing the formation of side products. This protocol assumes a two-step synthesis starting from 3-chloro-5-nitrotoluene.
Step 1: Iodination of 3-chloro-5-nitrotoluene
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |
| 3-chloro-5-nitrotoluene | C₇H₆ClNO₂ | 171.58 |
| Iodine (I₂) | I₂ | 253.81 |
| Periodic acid (H₅IO₆) | H₅IO₆ | 227.94 |
| Sulfuric acid (conc.) | H₂SO₄ | 98.08 |
| Acetic acid | CH₃COOH | 60.05 |
| Dichloromethane | CH₂Cl₂ | 84.93 |
Protocol:
-
In a round-bottom flask, dissolve 3-chloro-5-nitrotoluene (1 eq.) in glacial acetic acid.
-
Add iodine (0.5 eq.) and periodic acid (0.2 eq.) to the solution.
-
Slowly add concentrated sulfuric acid (catalytic amount) to the mixture while stirring and maintaining the temperature below 20°C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker of ice water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Key Parameters for Optimal Synthesis
| Parameter | Recommended Condition | Rationale |
| Nitration Temperature | 0-5 °C | Minimizes the formation of isomeric byproducts and poly-nitration. |
| Iodination Oxidant | Periodic Acid | A milder oxidizing agent compared to nitric acid, reducing the risk of side reactions. |
| Reagent Stoichiometry | Use of slight excess of iodinating and nitrating agents | Ensures complete conversion of the starting material without promoting significant side reactions. |
| Reaction Monitoring | Thin Layer Chromatography (TLC) | Allows for precise determination of reaction completion, preventing over-reaction. |
Part 4: Visualization and References
Synthetic Pathway Overview
The following diagram illustrates the proposed synthetic pathway for this compound.
References
- 1. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 2. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 3. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
preventing dehalogenation of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene in cross-coupling
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing the common challenge of dehalogenation during cross-coupling reactions involving 5-Chloro-2-iodo-1-methyl-3-nitrobenzene. Our goal is to equip you with the mechanistic understanding and practical protocols to optimize your reaction outcomes and minimize unwanted side products.
Troubleshooting Guide: Minimizing Dehalogenation
The primary challenge in cross-coupling reactions with this compound is the selective activation of the C-I bond over the C-Cl bond, while simultaneously preventing the undesired hydrodehalogenation of the C-I bond. The C-I bond is significantly more reactive and thus more susceptible to both the desired cross-coupling and the undesired dehalogenation.[1] This guide addresses common issues and provides targeted solutions.
Issue 1: Significant Formation of 1-Chloro-3-methyl-5-nitrobenzene (Deiodination Product)
The appearance of a significant amount of the deiodinated byproduct indicates that the hydrodehalogenation pathway is competing effectively with the desired cross-coupling reaction. This is a frequent side reaction in palladium-catalyzed cross-couplings.[2]
Root Causes & Solutions:
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. A ligand that promotes slow reductive elimination will allow more time for competing dehalogenation to occur.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or other biaryl phosphines are known to accelerate the rate of reductive elimination, which is the final step in the desired catalytic cycle, thereby outcompeting the dehalogenation pathway.[1][3] N-heterocyclic carbene (NHC) ligands can also be effective.[3]
-
-
Inappropriate Base Selection: The base is crucial for the transmetalation step in many cross-coupling reactions (e.g., Suzuki, Sonogashira).[4] However, some bases can promote the formation of palladium hydride species, which are key intermediates in the dehalogenation pathway.[3]
-
Presence of a Hydride Source: Solvents, particularly alcohols, or even trace amounts of water can act as hydride donors, leading to the formation of palladium hydride complexes that drive dehalogenation.[3][6][7]
-
Elevated Reaction Temperature: High temperatures can accelerate both the desired reaction and undesired side reactions. Excessive heat can lead to catalyst decomposition and increased rates of dehalogenation.[5]
-
Solution: Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. Start with a lower temperature (e.g., 60-80 °C) and only increase it if the reaction is sluggish.
-
Visualizing the Competing Pathways
The following diagram illustrates the desired cross-coupling cycle versus the competing dehalogenation pathway.
Caption: Competing cross-coupling and dehalogenation pathways.
Issue 2: Low or No Reactivity at the C-I Position
While dehalogenation is a common issue, a complete lack of reactivity can also occur, pointing to problems with catalyst activation or reaction conditions.
Root Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst.[9]
-
Solution: Ensure proper degassing of the reaction mixture before adding the catalyst to prevent oxidation of the Pd(0) species.[5] Using a pre-formed Pd(0) source like Pd₂(dba)₃ with an appropriate ligand can sometimes be more effective than Pd(II) sources that require in-situ reduction.
-
-
Poor Reagent Solubility: If the starting materials, particularly the aryl iodide or the base, are not sufficiently soluble in the chosen solvent, the reaction will be slow or incomplete.[5][8]
-
Solution: Choose a solvent system in which all components are reasonably soluble at the reaction temperature. For highly insoluble substrates, consider using a co-solvent system or a solvent with a higher boiling point like DMF or DMAc, while carefully monitoring for dehalogenation.
-
-
Insufficiently Strong Base (for certain couplings): While strong bases can promote dehalogenation, a base that is too weak may not be effective in the transmetalation step of reactions like the Suzuki coupling.[5]
-
Solution: If using a weak base like K₂CO₃ results in low conversion, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃ before resorting to more aggressive options.
-
Experimental Protocol: A Starting Point for Optimization
This protocol provides a general starting point for a Suzuki-Miyaura coupling with this compound, designed to minimize dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv, finely ground)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining anhydrous dioxane to the reaction mixture.
-
Thoroughly degas the reaction mixture by bubbling an inert gas through the solvent for 10-15 minutes, or by using the freeze-pump-thaw method (3 cycles).
-
Place the sealed flask in a preheated oil bath at 80 °C.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimization Strategy Table
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Ligand | SPhos | Screen XPhos, RuPhos, or an NHC ligand (e.g., IPr) | Bulky, electron-rich ligands accelerate reductive elimination.[1][3] |
| Base | K₃PO₄ | Try Cs₂CO₃ or K₂CO₃ | Weaker bases can reduce the rate of Pd-H formation.[1] |
| Solvent | Dioxane | Screen Toluene, 2-MeTHF, or DMF (with caution) | Aprotic solvents minimize hydride sources.[8] |
| Temperature | 80 °C | Screen 60-100 °C | Lower temperatures can improve selectivity by slowing dehalogenation.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is the C-I bond so much more reactive than the C-Cl bond in this molecule? A1: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > OTf > Cl.[1] This is due to the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the Pd(0) catalyst, which is the first step in the catalytic cycle.[10]
Q2: I am observing some dehalogenation at the C-Cl position as well. How can I address this? A2: While less common, de-chlorination can occur under more forcing conditions (e.g., very high temperatures, prolonged reaction times, or with highly active catalyst systems). If you observe this, it is a strong indication that your reaction conditions are too harsh. The first step should be to lower the reaction temperature. If that is not effective, you may need to re-evaluate your catalyst and ligand system for one that offers higher selectivity.
Q3: Can I use a different cross-coupling reaction, like a Heck or Sonogashira coupling, with this substrate? A3: Yes, the principles for preventing dehalogenation are broadly applicable to other palladium-catalyzed cross-coupling reactions like the Heck and Sonogashira couplings.[11][12] The key is to promote the desired catalytic cycle at a rate that is significantly faster than the competing hydrodehalogenation pathway. The same strategies of optimizing the ligand, base, and temperature will be crucial.
Q4: My boronic acid is decomposing, leading to low yields. How can I prevent this? A4: Protodeboronation (the replacement of the boronic acid group with a hydrogen) is a common side reaction, often caused by excess water or harsh basic conditions.[5] To mitigate this, consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters.[13] Ensuring anhydrous conditions and using a milder base can also significantly reduce this side reaction.
Q5: What is the mechanistic role of bulky, electron-rich phosphine ligands in preventing dehalogenation? A5: Bulky, electron-rich phosphine ligands promote the reductive elimination step of the catalytic cycle.[3][14] This is the step where the new C-C bond is formed and the desired product is released from the palladium center. By accelerating this step, the lifetime of the Ar-Pd(II)(R)L₂ intermediate is shortened, reducing the opportunity for it to undergo side reactions that lead to dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. nobelprize.org [nobelprize.org]
- 11. researchgate.net [researchgate.net]
- 12. Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. cfmot.de [cfmot.de]
Technical Support Center: Catalyst Deactivation in Reactions with 5-Chloro-2-iodo-1-methyl-3-nitrobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst deactivation issues encountered during cross-coupling reactions involving 5-Chloro-2-iodo-1-methyl-3-nitrobenzene. This substrate, valuable for its specific reactivity in forming carbon-carbon and carbon-heteroatom bonds, presents unique challenges to catalyst stability.[1][2] This document is structured to provide not just solutions, but a foundational understanding of the underlying chemical principles causing catalyst failure.
Section 1: Understanding the Substrate and Common Deactivation Pathways
This compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1] The high reactivity of the C-I bond allows for selective coupling, leaving the C-Cl bond available for subsequent transformations. However, the molecule's electronic properties, particularly the strongly electron-withdrawing nitro group, can create a challenging environment for the catalyst.
Catalyst deactivation is the loss of catalytic activity or selectivity over time.[3] In the context of palladium-catalyzed reactions, several common pathways lead to failure.[4]
Key Deactivation Mechanisms:
-
Palladium Black Precipitation (Aggregation): The active Pd(0) species in the catalytic cycle can agglomerate into larger, insoluble palladium nanoparticles, colloquially known as palladium black.[5] This process drastically reduces the catalytically active surface area and is a primary cause of stalled reactions.[6] The formation of palladium black suggests a rapid generation of soluble nanoparticles, often due to ligand loss.[7]
-
Ligand Degradation: Phosphine ligands, crucial for stabilizing the palladium center and modulating its reactivity, are susceptible to oxidation (e.g., to phosphine oxides) or other forms of degradation, especially under aerobic conditions or at elevated temperatures.[8][9] Ligand degradation strips the palladium center of its protective coordination sphere, promoting aggregation.[10]
-
Inhibition by the Nitro Group: The nitro group (–NO₂) itself can be problematic. While modern catalysts can achieve oxidative addition into the C–NO₂ bond, the nitro group can also interact with the low-valent palladium center, potentially leading to undesired redox chemistry or the formation of off-cycle, inactive complexes.[11][12] In some cases, P(III) ligands can reduce the nitro group, leading to catalyst-poisoning byproducts like nitroso compounds.[11]
-
Poisoning by Impurities: Trace impurities in reagents, solvents, or starting materials can act as potent catalyst poisons.[5] Sulfur- and phosphorus-containing compounds are well-known inhibitors.[13] It's crucial to recognize that even parts-per-billion (ppb) levels of palladium impurities in reagents can sometimes catalyze reactions, highlighting the sensitivity of these systems.[5]
Below is a diagram illustrating the primary pathways by which an active catalyst can be diverted into an inactive state.
Caption: Primary Catalyst Deactivation Pathways.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific experimental observations and provides a logical workflow for diagnosis and resolution.
Q1: My reaction started, but now it appears to have stalled (TLC/LC-MS shows incomplete conversion). What is the most likely cause?
A1: A stalled reaction is a classic symptom of catalyst deactivation, most often due to the precipitation of palladium black.[5]
-
Initial Diagnostic Steps:
-
Visual Inspection: Carefully observe the reaction mixture. Do you see a significant amount of black, insoluble material? While many successful couplings appear black, a rapid formation of a heavy precipitate early on is a red flag.[5]
-
Check Inert Atmosphere: Oxygen is a primary culprit for deactivating Pd(0) catalysts and oxidizing phosphine ligands.[8] Ensure your inert gas (Argon or Nitrogen) is of high purity and that your degassing procedure is rigorous.
-
Re-evaluate Reagent Purity: Impurities in the solvent, base, or even the starting material can poison the catalyst.[5][13] Consider if a new bottle of a reagent was used for this specific reaction.
-
-
Corrective Actions:
-
Improve Degassing: Use a robust "freeze-pump-thaw" technique (3 cycles) for solvents, especially for sensitive reactions. For less sensitive setups, bubbling a strong stream of inert gas through the solvent for at least 30 minutes is critical.
-
Switch Ligand: If ligand degradation is suspected, switch to a more robust, electron-rich, and bulky ligand. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more stable and resistant to degradation than simpler ligands like PPh₃.[11][14]
-
Filter and Add Fresh Catalyst: In some cases, if the reaction has stalled due to catalyst agglomeration, filtering the reaction mixture through a pad of Celite® (under inert atmosphere) and adding a fresh charge of catalyst and ligand can restart the reaction. This is a rescue strategy and not ideal for process development.
-
Q2: I'm observing significant formation of a biaryl homocoupled product from my boronic acid/ester. What's causing this side reaction?
A2: The homocoupling of boronic acids is primarily caused by the presence of oxygen.[8] Oxygen can facilitate an oxidative coupling of two boronic acid molecules, consuming your nucleophile and reducing the yield of the desired product.
-
Primary Cause: Inadequate exclusion of oxygen.
-
Solutions:
-
Rigorous Degassing: This is the most critical factor. Ensure all solvents and the reaction headspace are thoroughly deoxygenated.[8]
-
Base Purity and Timing: Use a high-purity base. Add the base last, just before heating the reaction, to minimize the time the boronic acid is in a basic, activated state where it is more susceptible to side reactions.
-
Use of More Stable Boron Reagents: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or MIDA boronate. These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of homocoupling.[8]
-
Q3: My reaction yields are inconsistent from one run to the next, even when I follow the same procedure. Where should I look for the source of variability?
A3: Inconsistent yields often point to subtle, uncontrolled variables.
-
Troubleshooting Checklist:
-
Catalyst and Ligand Handling: How are your catalyst and ligand stored? Palladium precatalysts and especially phosphine ligands should be stored under an inert atmosphere in a freezer or desiccator.[8] Weigh them out quickly and minimize their exposure to air.
-
Solvent Quality: Are you using a freshly opened bottle of anhydrous solvent for each run? Older bottles can accumulate peroxides and moisture, which are detrimental.
-
Base Quality and Water Content: The amount of water can significantly impact Suzuki reactions. Some reactions require a specific amount of water, while others are inhibited by it. The choice and quality of the base (e.g., K₂CO₃ vs. Cs₂CO₃) and its hydration state can affect reaction kinetics and catalyst stability.[15]
-
Stirring Rate: In heterogeneous mixtures, an inadequate stirring rate can lead to poor mixing and localized "hot spots," causing catalyst decomposition. Ensure vigorous and consistent stirring.
-
Q4: I suspect the nitro group on my substrate is causing issues. How can I mitigate its effects?
A4: The nitro group's electron-withdrawing nature and potential to coordinate with palladium can be challenging.[11]
-
Strategies to Overcome Nitro Group Interference:
-
Ligand Choice is Critical: Use strongly electron-donating and sterically bulky ligands. Ligands like BrettPhos have been specifically shown to be effective in promoting the challenging oxidative addition into Ar–NO₂ bonds while stabilizing the catalyst.[12][16] N-heterocyclic carbenes (NHCs) are also an excellent choice due to their high electron-donating ability and oxidation tolerance.[11]
-
Temperature Control: Avoid excessively high temperatures, which can promote catalyst degradation or undesired side reactions involving the nitro group. Start with a moderate temperature (e.g., 80 °C) and only increase if the reaction is sluggish.
-
Consider Alternative Catalytic Systems: While palladium is the workhorse, nickel-based catalysts are also known for unique reactivity and may offer an alternative pathway, though they come with their own deactivation challenges, such as dimer formation or the generation of inactive Ni-black.[14][17]
-
Below is a troubleshooting workflow to guide your experimental diagnostics.
Caption: Troubleshooting Workflow for Low-Yield Reactions.
Section 3: Proactive Strategies and Best Practices
Preventing catalyst deactivation is always preferable to troubleshooting a failed reaction.
Table 1: Recommended Starting Conditions & Preventative Measures
| Parameter | Recommendation | Rationale |
| Catalyst Loading | 0.5 - 2 mol % | Higher loadings can sometimes mask underlying stability issues. Start low and optimize. Lower loadings are more susceptible to poisons.[18] |
| Ligand | Buchwald-type Biaryl Phosphines (e.g., BrettPhos) or NHCs | Provide superior stability and activity, especially with the nitro-substituted substrate.[11][12] |
| Ligand:Pd Ratio | 1.1:1 to 2:1 | An excess of ligand can help prevent palladium agglomeration by stabilizing Pd(0) intermediates.[19] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Choice is substrate-dependent. Ensure the base is finely powdered and dry (or of a known hydration state). Weak or impure bases can stall the reaction. |
| Solvent | Anhydrous, Degassed Toluene, Dioxane, or DMF | Oxygen and water are key sources of deactivation. Rigorous degassing is non-negotiable.[8] |
| Temperature | 80 - 110 °C | Start moderately. Excessive heat accelerates ligand degradation and catalyst agglomeration.[8] |
Protocol: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
-
Place the anhydrous solvent in a thick-walled flask (e.g., a Schlenk flask) with a stir bar. The flask should not be more than half full.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen solid, apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.
-
Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see gas bubbles evolve from the liquid as it thaws.
-
Repeat this freeze-pump-thaw cycle at least two more times to ensure a truly oxygen-free solvent.
-
After the final cycle, backfill the flask with a high-purity inert gas (Argon or Nitrogen).
Section 4: Advanced Characterization of Deactivated Catalysts
For persistent, process-critical issues, characterizing the deactivated catalyst can provide definitive answers. These techniques help distinguish between poisoning, sintering, or other mechanisms.[20][21][22]
| Technique | Information Gained |
| XPS (X-ray Photoelectron Spectroscopy) | Detects the presence of surface poisons (e.g., sulfur) and determines the oxidation state of palladium on the surface.[20][23] |
| TEM (Transmission Electron Microscopy) | Visualizes the size and morphology of palladium particles, confirming aggregation/sintering.[24] |
| ICP-MS (Inductively Coupled Plasma Mass Spectrometry) | Quantifies the amount of palladium that has leached into the solution (for heterogeneous catalysts) or confirms the concentration of trace metal impurities in reagents. |
| BET Surface Area Analysis | Measures the active surface area of a heterogeneous catalyst, which decreases significantly upon sintering or fouling.[20][21] |
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I reuse my catalyst?
-
A: For homogeneous catalysts, reuse is generally not feasible. For heterogeneous (supported) catalysts, recyclability is possible but often limited by leaching or fouling. If yields drop after the first run, it's a sign of irreversible deactivation.[25]
-
-
Q: Why is my reaction slow with the C-Cl bond compared to the C-I bond?
-
A: This is due to the inherent reactivity of the carbon-halogen bond, not necessarily catalyst deactivation. The oxidative addition of palladium into a C-Cl bond is significantly slower than into a C-I bond due to the much stronger bond energy of C-Cl.[5] This step often requires more active, specialized catalyst systems and higher temperatures.
-
-
Q: Is it possible that the nitro group is being reduced during the reaction?
-
A: Yes, this is a potential side reaction, especially if a reductant is present or if certain ligands/additives are used. The reduction of the nitro group can lead to anilines or other intermediates that may either react further or poison the catalyst.[11] If you suspect this, analyze your crude reaction mixture by LC-MS for byproducts with masses corresponding to reduced species.
-
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Metal-Ligand Interactions and Their Roles in Controlling Nanoparticle Formation and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 21. uobabylon.edu.iq [uobabylon.edu.iq]
- 22. uomus.edu.iq [uomus.edu.iq]
- 23. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 24. Catalyst Characterization Techniques [hidenanalytical.com]
- 25. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions [mdpi.com]
Technical Support Center: Purification of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene
Welcome to the technical support center for the purification of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene (C₇H₅ClINO₂; MW: 297.48 g/mol ; CAS: 1150617-61-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key synthetic intermediate.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful isolation of high-purity this compound.
I. Understanding the Challenges
The purification of this compound presents a unique set of challenges stemming from its chemical structure. The presence of multiple electron-withdrawing groups (nitro, chloro, iodo) on the benzene ring influences its reactivity, stability, and solubility.[3] Key difficulties often arise from:
-
Isomeric Impurities: The synthesis of polysubstituted nitrobenzenes can often result in the formation of regioisomers, which possess very similar physical and chemical properties, making their separation challenging.[4][5]
-
Compound Stability: Nitroaromatic compounds can be susceptible to degradation, particularly reduction of the nitro group.[6][7][8] The presence of an iodo substituent may also contribute to light or thermal instability.
-
Solubility Profile: Finding an optimal solvent system for purification can be complex. The compound's polarity, influenced by its various substituents, requires careful consideration for both chromatography and recrystallization.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: After column chromatography, my fractions contain a mixture of my desired product and an impurity with a very similar Rf value. How can I improve the separation?
Answer:
This is a common issue, likely due to the presence of a regioisomer. Here’s a systematic approach to improve separation:
-
Optimize the Solvent System:
-
Reduce Solvent Polarity: A less polar mobile phase will generally increase the retention time of all compounds and can enhance the separation between closely eluting spots. Experiment with hexane/ethyl acetate or hexane/dichloromethane mixtures with a lower percentage of the more polar solvent.
-
Try a Different Solvent System: The selectivity of the separation can be altered by changing the nature of the solvents. Consider using a toluene-based system (e.g., hexane/toluene or toluene/ethyl acetate) which can offer different interactions with the aromatic rings of your compound and impurities.
-
-
Modify the Stationary Phase:
-
Use a Different Adsorbent: If silica gel is not providing adequate separation, consider using alumina (neutral or basic, depending on your compound's stability). For very challenging separations, specialized stationary phases like silver nitrate-impregnated silica can be effective for separating isomers of halogenated compounds.
-
-
Adjust Column Parameters:
-
Increase Column Length: A longer column provides more theoretical plates, which can improve the separation of closely eluting compounds.
-
Decrease the Loading: Overloading the column is a frequent cause of poor separation. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load no more than 1-5% of the column's stationary phase weight.
-
Question 2: My product seems to be degrading on the silica gel column, leading to low yield and streaking on the TLC plate. What can I do?
Answer:
Degradation on silica gel is a known issue for sensitive compounds, especially those with electron-withdrawing groups.[9] Here are some strategies to mitigate this:
-
Deactivate the Silica Gel: Silica gel is acidic and can catalyze the degradation of sensitive compounds. You can deactivate it by preparing a slurry with a small amount of a base, such as triethylamine (0.1-1% v/v), in your mobile phase.
-
Use an Alternative Stationary Phase: As mentioned, alumina can be a less acidic alternative to silica gel. Florisil is another option for compounds that are unstable on silica.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. Flash chromatography with positive pressure is recommended over gravity chromatography.
-
Work at Lower Temperatures: If feasible, running the column in a cold room can help to reduce the rate of degradation.
Question 3: I'm having trouble finding a suitable solvent for recrystallization. My compound is either too soluble or not soluble enough in common solvents.
Answer:
Finding the right recrystallization solvent requires a bit of trial and error. Here’s a systematic approach:
-
Test a Range of Solvents: Start with small-scale solubility tests in a variety of solvents with different polarities. Good candidates for your compound would be alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), chlorinated solvents (dichloromethane), aromatic solvents (toluene), and nonpolar solvents (hexanes, heptane).[10][11]
-
Use a Solvent Pair: This is often the solution when a single solvent is not suitable.[12][13] The ideal solvent pair consists of two miscible solvents, one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble solvent").
-
Procedure: Dissolve your compound in a minimal amount of the hot soluble solvent. Then, slowly add the hot insoluble solvent dropwise until the solution becomes cloudy. Add a few drops of the hot soluble solvent to redissolve the precipitate and then allow the solution to cool slowly. Common solvent pairs to try include ethanol/water, acetone/hexanes, and dichloromethane/hexanes.
-
Question 4: My purified product is a pale yellow solid, but the literature reports it as a white powder. Does this indicate an impurity?
Answer:
A pale yellow color in nitroaromatic compounds is not uncommon and may not necessarily indicate a significant impurity. However, it can be due to trace amounts of colored byproducts from the synthesis or slight degradation.
-
Decolorizing Carbon (Charcoal): During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[14] Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.
-
Analytical Verification: The best way to assess purity is through analytical methods such as:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This will give you a clear picture of the compound's structure and the presence of any impurities.
-
HPLC or GC-MS: These techniques can provide quantitative information about the purity of your sample.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: It is recommended to store the compound at 2-8°C, sealed in a dry, dark container to prevent degradation.[2][15][16]
Q2: What are the most likely impurities in a crude sample of this compound?
A: The most likely impurities are regioisomers formed during the nitration step of the synthesis, unreacted starting materials (e.g., a halogenated toluene), and potentially di-nitrated byproducts.
Q3: Is this compound soluble in water?
A: Based on the properties of similar nitroaromatic compounds like nitrobenzene, it is expected to have very low solubility in water.[17] It should be soluble in a range of common organic solvents.
Q4: Can I use reverse-phase chromatography for purification?
A: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) with a mobile phase such as acetonitrile/water or methanol/water can be an effective purification method, especially for polar impurities. One study on nitroaromatic explosives found that a methanol/water system provided better stability for some compounds.[18]
Q5: What safety precautions should I take when handling this compound?
A: Polychlorinated nitroaromatic compounds should be handled with care as they can be toxic.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
IV. Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
1. Materials:
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate (or dichloromethane)
-
Compressed air or nitrogen source
-
Glass column with a stopcock
-
Collection tubes
2. Procedure:
-
Solvent System Selection: Determine the optimal solvent system by running TLC plates. A good starting point is a 9:1 hexane:ethyl acetate mixture. The ideal system should give your product an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow the silica to settle, ensuring a level bed.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[19]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of your product by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.
1. Materials:
-
Crude this compound
-
Selected recrystallization solvent or solvent pair
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
2. Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
-
V. Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System (Starting Ratios) | Notes |
| Column Chromatography | Hexane:Ethyl Acetate (95:5 to 80:20) | A good general-purpose system. Adjust polarity based on TLC. |
| Hexane:Dichloromethane (90:10 to 70:30) | Can offer different selectivity compared to ethyl acetate. | |
| Toluene:Hexane (10:90 to 50:50) | Useful for separating aromatic isomers. | |
| Recrystallization | Ethanol or Methanol | Good single-solvent options for moderately polar compounds. |
| Isopropanol | Another good single-solvent option. | |
| Dichloromethane/Hexane | A solvent pair for less polar compounds. | |
| Acetone/Hexane | A versatile solvent pair. |
VI. Visualizations
Diagram 1: Troubleshooting Workflow for Poor Separation in Column Chromatography
Caption: Decision tree for troubleshooting poor chromatographic separation.
VII. References
-
Separation of o- and p- chlorotoluene by solvent extraction. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Troubleshooting Guide. (n.d.). Retrieved from --INVALID-LINK--
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--
-
Process for separating a chlorotoluene isomer. (1987). Google Patents. Retrieved from --INVALID-LINK--
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from --INVALID-LINK--
-
Bacterial pathways for degradation of nitroaromatics. (1995). PubMed. Retrieved from --INVALID-LINK--
-
Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific. Retrieved from --INVALID-LINK--
-
Degradation of chlorinated nitroaromatic compounds. (2012). PubMed. Retrieved from --INVALID-LINK--
-
Biodegradation of nitroaromatic compounds. (1995). PubMed. Retrieved from --INVALID-LINK--
-
Process for separating a chlorotoluene isomer. (1991). European Patent Office. Retrieved from --INVALID-LINK--
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). MySkinRecipes. Retrieved from --INVALID-LINK--
-
Degradation of nitroaromatic compounds by microorganisms. (1994). PubMed. Retrieved from --INVALID-LINK--
-
5 Troubleshooting Common HPLC Column Problems and Solutions. (2024). uHPLCs. Retrieved from --INVALID-LINK--
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Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved from --INVALID-LINK--
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Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine. (2016). YouTube. Retrieved from --INVALID-LINK--
-
Process for separating a chlorotoluene isomer. (1987). European Patent Office. Retrieved from --INVALID-LINK--
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (2007). PMC - NIH. Retrieved from --INVALID-LINK--
-
Recrystallization. (n.d.). Retrieved from --INVALID-LINK--
-
Biodegradation of nitroaromatic compounds. (1995). Semantic Scholar. Retrieved from --INVALID-LINK--
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. Retrieved from --INVALID-LINK--
-
Nitrobenzene. (n.d.). Solubility of Things. Retrieved from --INVALID-LINK--
-
A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. (2009). PubMed. Retrieved from --INVALID-LINK--
-
Recrystallization. (n.d.). Retrieved from --INVALID-LINK--
-
Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. (2009). PubMed. Retrieved from --INVALID-LINK--
-
(PDF) Degradation of chlorinated nitroaromatic compounds. (2012). ResearchGate. Retrieved from --INVALID-LINK--
-
1150617-61-0|this compound. (n.d.). BLDpharm. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). CymitQuimica. Retrieved from --INVALID-LINK--
-
This compound CAS NO.1150617-61-0. (n.d.). Guidechem. Retrieved from --INVALID-LINK--
-
959575-00-9 | 1-Chloro-2-iodo-3-methyl-5-nitrobenzene. (n.d.). ChemScene. Retrieved from --INVALID-LINK--
-
294190-16-2|5-Chloro-1-iodo-2-methyl-3-nitrobenzene. (n.d.). BLDpharm. Retrieved from --INVALID-LINK--
-
5-Chloro-1-iodo-2-methyl-3-nitrobenzene | CAS 294190-16-2. (n.d.). Chemical-Suppliers. Retrieved from --INVALID-LINK--
References
- 1. This compound [myskinrecipes.com]
- 2. This compound, CasNo.1150617-61-0 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP0246673B1 - Process for separating a chlorotoluene isomer - Google Patents [patents.google.com]
- 6. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
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- 15. 1150617-61-0|this compound|BLD Pharm [bldpharm.com]
- 16. 294190-16-2|5-Chloro-1-iodo-2-methyl-3-nitrobenzene|BLD Pharm [bldpharm.com]
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- 18. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Managing Thermal Stability of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene Reactions
Welcome to the technical support center for handling 5-Chloro-2-iodo-1-methyl-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing the thermal stability of reactions involving this complex molecule. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the safety and success of your experiments.
Section 1: Understanding the Inherent Risks of this compound
This compound is a highly functionalized aromatic compound, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] However, the very features that make it synthetically useful—the nitro group and multiple halogen substituents—also introduce significant thermal stability concerns.
The presence of the C-NO2 group is a primary indicator of potential thermal hazards. Nitroaromatic compounds possess a high bond-association energy in the C-NO2 bond (approximately 297 ± 17 kJ/mole).[2] Once a runaway reaction is initiated, these compounds can decompose, releasing substantial heat and gases, which can lead to a rapid increase in temperature and pressure, potentially resulting in an explosion.[2]
The combination of chloro, iodo, methyl, and nitro groups on the benzene ring creates a complex electronic and steric environment. Electron-withdrawing groups like nitro and halogens can influence the thermal stability of the aromatic ring.[3] While there is no specific public thermal stability data for this compound, the general principles of thermal hazards in nitroaromatic compounds must be rigorously applied.[2][4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
A1: The primary thermal hazard is the potential for a rapid, exothermic decomposition, which can lead to a runaway reaction. This is mainly attributed to the nitro group.[2] The presence of halogen atoms (chlorine and iodine) can also influence the decomposition pathway and energy release. Reactions involving this compound, particularly at elevated temperatures or in the presence of incompatible materials, must be carefully controlled.
Q2: Are there known incompatible materials with this compound?
Q3: What is a safe operating temperature for reactions involving this compound?
A3: Without specific thermal analysis data, a definitive "safe" operating temperature cannot be provided. It is crucial to perform a thorough thermal hazard assessment, including Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC), to determine the onset of decomposition.[8][9] As a general rule, reactions should be conducted at the lowest possible temperature that allows for a reasonable reaction rate.
Q4: How do the substituents (chloro, iodo, methyl) affect the thermal stability?
A4: Electron-withdrawing groups like chlorine and the nitro group generally increase the thermal stability of the benzene ring by delocalizing electron density.[3] The effect of the iodo and methyl groups is more complex and can be influenced by their positions relative to the other substituents. The overall stability will be a composite of these effects, highlighting the need for experimental thermal analysis.
Section 3: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: My reaction is showing an unexpected exotherm, and the temperature is rising uncontrollably.
-
Question: What should I do immediately in case of a thermal runaway?
-
Answer: Your immediate priority is personal safety. Activate your laboratory's emergency procedures, which should include alerting colleagues, activating emergency cooling if safely possible, and evacuating the area. Have an emergency response plan in place before you start the experiment.[10][11]
-
Question: What are the likely causes of this unexpected exotherm?
-
Answer: Several factors could be at play:
-
Inadequate Cooling: The heat generated by the reaction is exceeding the cooling capacity of your setup.
-
Accumulation of Reactants: A slow-starting reaction can lead to a buildup of unreacted starting material, which then reacts rapidly.
-
Contamination: The presence of an unknown impurity could be catalyzing a decomposition reaction.[4]
-
Incorrect Reagent Stoichiometry: An excess of a highly reactive reagent can lead to a more vigorous reaction than anticipated.
-
Issue 2: I am scaling up my reaction from 1g to 100g and want to avoid any thermal incidents.
-
Question: What are the critical safety considerations for scaling up this reaction?
-
Answer: Scaling up introduces significant challenges in heat transfer and reaction control. A reaction that is well-behaved on a small scale can become dangerously exothermic on a larger scale. It is crucial to follow a structured scale-up protocol.
-
Question: What is a safe scale-up strategy?
-
Answer: A conservative and stepwise approach is recommended. A common rule of thumb is not to increase the scale by more than a factor of 5-10 in a single step. Before each scale-up, a thorough review of the process and a risk assessment should be conducted. For highly energetic compounds, a smaller scaling factor is advisable.
Section 4: Experimental Protocols for Thermal Hazard Assessment
Given the absence of published thermal stability data for this compound, it is imperative that researchers generate this data before proceeding with any large-scale or high-temperature reactions.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and mass loss profile.
Methodology:
-
Sample Preparation: Use a small amount of the purified compound (typically 1-5 mg).
-
Crucible Selection: Use a high-pressure stainless steel or gold-plated crucible to contain any evolved gases and prevent evaporation.[12]
-
Atmosphere: Conduct the initial scan under an inert atmosphere (e.g., nitrogen) to observe the intrinsic thermal stability.
-
Heating Rate: A heating rate of 2-10 °C/min is typically used. A slower heating rate can provide better resolution of thermal events.[12]
-
TGA-DSC Coupling: If available, simultaneous TGA-DSC analysis is highly recommended to correlate thermal events with mass loss.[13]
Data Interpretation:
-
DSC: Look for the onset temperature of any sharp exothermic peaks, which indicate decomposition. The area under the peak corresponds to the heat of decomposition.
-
TGA: Observe the temperature at which significant mass loss begins. This can help distinguish between decomposition and other thermal events like melting.
Accelerating Rate Calorimetry (ARC)
Objective: To simulate a worst-case adiabatic runaway scenario and determine the time-to-maximum-rate (TMR).
Methodology:
-
Sample Size: ARC typically uses a larger sample size than DSC (e.g., 1-10 g).[8]
-
Test Mode: The "Heat-Wait-Search" mode is commonly used. The instrument heats the sample in small steps, waits for thermal equilibrium, and then searches for any self-heating.[8]
-
Adiabatic Conditions: Once self-heating is detected, the instrument maintains an adiabatic environment, meaning all the heat generated by the reaction increases the sample's temperature.[8]
Data Interpretation:
-
The ARC data will provide a temperature and pressure profile versus time under adiabatic conditions.
-
This data can be used to calculate critical safety parameters like the TMR, which is the time it takes for the reaction to reach its maximum rate from the onset of self-heating. This information is crucial for designing emergency relief systems.[9]
| Parameter | DSC/TGA | ARC |
| Sample Size | 1-5 mg | 1-10 g |
| Primary Output | Heat flow and mass change vs. temperature | Temperature and pressure vs. time (adiabatic) |
| Key Information | Onset of decomposition, heat of reaction, mass loss profile | Time-to-maximum-rate, adiabatic temperature rise, pressure data |
| Purpose | Initial screening for thermal hazards | Simulating worst-case runaway scenarios |
Section 5: Visualization of Safety Workflows
Thermal Hazard Assessment Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. longdom.org [longdom.org]
- 4. icheme.org [icheme.org]
- 5. Appendix E: Incompatibility of Common Laboratory Chemicals [bohr.winthrop.edu]
- 6. ehso.emory.edu [ehso.emory.edu]
- 7. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. sigma-hse.com [sigma-hse.com]
- 9. DSC ARC Short Description - AKTS [akts.com]
- 10. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 11. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 12. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]
- 13. What's the difference between DSC and TGA analysis? [xrfscientific.com]
Validation & Comparative
A Researcher's Guide to Site-Selective Suzuki Coupling: Predicting Yields and Reactivity for 5-Chloro-2-iodo-1-methyl-3-nitrobenzene and its Analogs
For researchers and professionals in drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds.[1][2][3] However, when faced with polyfunctionalized aromatic substrates, such as 5-Chloro-2-iodo-1-methyl-3-nitrobenzene, predicting the outcome and optimizing reaction yields can be a significant challenge. This guide provides an in-depth comparison of the expected reactivity of the different leaving groups on this and similar scaffolds, supported by experimental data from related systems, to empower researchers to make informed decisions in their synthetic strategies.
The Suzuki-Miyaura Catalytic Cycle: A Foundation for Understanding
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (or triflate) and an organoboron compound.[4] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is fundamental to comprehending how changes in substrate, catalyst, and conditions can influence the reaction's efficiency and selectivity.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Decoding Reactivity: Iodo vs. Chloro vs. Nitro Substituents
In a molecule like this compound, three potential reaction sites for Suzuki coupling exist: the C-I bond, the C-Cl bond, and the C-NO2 bond. The relative reactivity of these groups is primarily dictated by the ease of the oxidative addition step, which is influenced by the carbon-leaving group bond strength and the electronic nature of the aromatic ring.
The established order of reactivity for halogens in Suzuki couplings is I > Br > Cl > F.[4] This is a direct consequence of the C-X bond dissociation energies, with the weaker C-I bond being the most susceptible to cleavage by the palladium catalyst. The presence of electron-withdrawing groups, such as the nitro group in our target molecule, generally accelerates the rate of oxidative addition, making the aryl halide more reactive.[5][6]
Recent advancements have also demonstrated that nitroarenes can act as coupling partners in Suzuki reactions, effectively treating the nitro group as a pseudo-halide.[1][2][7][8] However, this transformation typically requires more forcing conditions and specialized ligands, such as the bulky biarylphosphine ligand BrettPhos, compared to the coupling of aryl iodides or even bromides.[2][8]
Caption: General reactivity trend of leaving groups in Suzuki coupling.
For this compound, the C-I bond is unequivocally the most reactive site for Suzuki coupling under standard conditions. Selective mono-arylation at the 2-position should be readily achievable. Coupling at the C-Cl bond would necessitate more forcing conditions, likely higher temperatures and a more electron-rich, bulky phosphine ligand, which could potentially lead to di-arylation if the reaction is not carefully controlled. The C-NO2 bond would be the most challenging to activate, requiring specialized catalytic systems.
Comparative Yields: Insights from Structurally Similar Compounds
| Aryl Halide/Pseudo-halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromonitrobenzene | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 80 | ~95% | [9] |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)2 / Ad2P-n-Bu | LiO-t-Bu | Dioxane/H2O | 100 | 94% | [10] |
| Various Nitroarenes | Various Boronic acids | Pd(acac)2 / BrettPhos | K3PO4 | 1,4-Dioxane | 130 | 41-84% | [2] |
| 1-Bromo-3-nitrobenzene | 4-Methylphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 80 | 92% | General Protocol |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd2(dba)3 / SPhos | K3PO4 | Toluene | 100 | 98% | [11] |
Note: The yields and conditions are illustrative and may vary depending on the specific boronic acid partner and other reaction parameters.
A Practical Protocol for Selective Suzuki Coupling
Based on the established principles of reactivity, the following protocol is proposed for the selective mono-arylation of this compound at the iodo position. This protocol is adapted from standard procedures for Suzuki couplings of aryl iodides and is designed to be a robust starting point for optimization.
Reaction: Suzuki-Miyaura coupling of this compound with a generic Arylboronic Acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%)
-
Potassium Carbonate (K2CO3) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound and the arylboronic acid.
-
Reagent Addition: Add potassium carbonate.
-
Solvent Addition: Add the 1,4-dioxane and water solvent mixture.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh3)4 catalyst.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. thieme.de [thieme.de]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Alternatives to 5-Chloro-2-iodo-1-methyl-3-nitrobenzene: A Comparative Guide for Cross-Coupling Reactions
An In-Depth Technical Guide for Researchers
Introduction
In the landscape of complex organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic selection of building blocks is paramount. 5-Chloro-2-iodo-1-methyl-3-nitrobenzene is a highly functionalized aromatic scaffold valued for its utility in constructing complex molecular architectures.[1][2] Its distinct arrangement of iodo, chloro, nitro, and methyl groups offers multiple reaction handles, primarily exploited in transition metal-catalyzed cross-coupling reactions. The highly reactive carbon-iodine bond serves as a primary site for transformations like Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the precise introduction of new carbon-carbon and carbon-nitrogen bonds.[1][3]
However, reliance on a single reagent can introduce limitations related to reactivity, selectivity, cost, or commercial availability. The need for structural analogs or reagents with tailored reactivity profiles is a common challenge for researchers aiming to optimize synthetic routes or explore novel chemical space. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols, to empower scientists in making informed decisions for their specific synthetic challenges.
Chemical Profile of this compound
To understand the utility of alternatives, we must first dissect the roles of the functional groups on the parent molecule.
-
Iodo Group: This is the most reactive site for palladium-catalyzed cross-coupling. The C–I bond is weaker than C–Br and C–Cl bonds, facilitating oxidative addition to a Pd(0) catalyst, often under mild conditions. This high reactivity is advantageous for ensuring reaction completion but can be a drawback when selectivity between multiple halide sites is desired.
-
Chloro Group: The C–Cl bond is significantly more stable and less reactive in typical cross-coupling conditions compared to the C–I bond. This allows it to remain intact during reactions at the iodo position, serving as a handle for subsequent, more forcing, transformations.
-
Nitro Group: As a potent electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. In the context of cross-coupling, it can influence the electronic properties of the catalyst and substrate, impacting reaction rates.
-
Methyl Group: This electron-donating group offers a site for potential functionalization and sterically influences the adjacent reactive centers.
This combination of functionalities makes the reagent a versatile intermediate for building complex molecules.[1][2]
Selection Criteria for Alternative Reagents
Choosing an alternative is not merely about finding a different molecule; it's about strategic synthetic planning. The following diagram outlines a logical workflow for selecting an appropriate substitute.
Caption: Workflow for selecting an alternative reagent.
Comparative Analysis of Key Alternatives
The most logical alternatives involve substituting the highly reactive iodine atom with other halogens, namely bromine or chlorine. This substitution directly modulates the reactivity of the primary coupling site.
| Reagent | Structure | Key Features & Considerations |
| This compound (Parent) | C7H5ClINO2[4] | Highest Reactivity: Ideal for mild reaction conditions in Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[5][6] Prone to over-reaction or lack of selectivity in polyhalogenated systems. |
| 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (Brominated Analog) | C7H5BrClNO2[7] | Moderate Reactivity: The C-Br bond is more stable than C-I. Requires slightly more forcing conditions (higher temperature, stronger base, or more active catalyst). This can be advantageous for preventing side reactions or achieving selectivity. |
| 1,3-Dichloro-2-methyl-5-nitrobenzene (Dichlorinated Analog) | C7H5Cl2NO2[8] | Lowest Reactivity: C-Cl bonds are the least reactive of the halogens in Pd-catalyzed couplings. Requires specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands).[9] Useful when the halogen is intended as a blocking group or for late-stage functionalization. |
Reactivity in Palladium-Catalyzed Cross-Coupling
The choice of halogen is critical as it dictates the conditions required for the rate-determining oxidative addition step in the catalytic cycle.
Caption: Relative reactivity of aryl halides in oxidative addition.
Experimental Comparison: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[10] Below is a comparison of typical conditions and outcomes when coupling our target reagents with phenylboronic acid.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 2-Iodo Analog | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/H₂O | 80 | 4-8 | >90[6] |
| 2-Bromo Analog | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 12-18 | 80-90[11] |
| 2-Chloro Analog | Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) | K₃PO₄ | Toluene | 110 | 24 | 75-85[9] |
Causality Behind Experimental Choices:
-
Iodide: The high reactivity of the C-I bond allows for the use of classical, less active catalysts like Pd(PPh₃)₄ at lower temperatures.[6]
-
Bromide: The stronger C-Br bond necessitates a more robust catalyst system. Pd(dppf)Cl₂ provides greater stability and activity at the higher temperatures required.
-
Chloride: C-Cl bond activation is the most challenging and requires a highly active catalyst generated from a strong Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos to facilitate the difficult oxidative addition.[9]
Detailed Experimental Protocol: Sonogashira Coupling of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, widely used in the synthesis of pharmaceuticals and functional materials.[5][12] This protocol details a copper-free Sonogashira reaction, which is often preferred in pharmaceutical synthesis to avoid issues with copper contamination.[13]
Objective: To couple 2-Bromo-5-chloro-1-methyl-3-nitrobenzene with phenylacetylene.
Materials:
-
2-Bromo-5-chloro-1-methyl-3-nitrobenzene (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Workflow Diagram:
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. appchemical.com [appchemical.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bldpharm.com [bldpharm.com]
- 8. 1,3-DICHLORO-2-METHYL-5-NITROBENZENE | 7149-69-1 [chemicalbook.com]
- 9. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nobelprize.org [nobelprize.org]
- 11. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene by High-Performance Liquid Chromatography
Introduction
5-Chloro-2-iodo-1-methyl-3-nitrobenzene is a key halogenated nitroaromatic intermediate used in the synthesis of complex organic molecules, particularly in the development of pharmaceutical and agrochemical active ingredients[1]. The precise molecular architecture, featuring chloro, iodo, methyl, and nitro functional groups, allows for a variety of subsequent chemical modifications. However, the presence of structurally similar impurities arising from the synthesis process—such as isomers or compounds lacking one of the halogen atoms—can critically impact the yield, purity, and safety profile of the final product.
Therefore, a robust, validated analytical method for purity determination is not merely a quality control checkpoint; it is a fundamental requirement for ensuring process consistency and regulatory compliance. This guide provides an in-depth, experience-driven protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for this purpose. We will explore the causality behind each methodological choice and benchmark the HPLC approach against alternative techniques like Gas Chromatography (GC) and Differential Scanning Calorimetry (DSC) to provide a comprehensive analytical perspective for researchers and drug development professionals.
Part 1: The Primary Method: Purity Validation by Reversed-Phase HPLC
The Rationale: Why RP-HPLC is the Gold Standard
The selection of an analytical technique is dictated by the physicochemical properties of the analyte. This compound is a non-polar, hydrophobic molecule, making it an ideal candidate for separation by reversed-phase chromatography.[2][3] In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane or C18), while the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).[4][5]
The separation mechanism is governed by hydrophobic interactions: non-polar analytes, like our compound of interest, will have a stronger affinity for the non-polar stationary phase and will thus be retained longer in the column.[5][6] Polar impurities, by contrast, will have a greater affinity for the polar mobile phase and will elute earlier. By carefully controlling the composition of the mobile phase, we can achieve high-resolution separation of the main component from its structurally related impurities. Furthermore, the nitrobenzene moiety acts as a strong chromophore, allowing for sensitive and specific detection using a UV-Vis detector.[7][8]
Experimental Workflow for HPLC Analysis
The overall process from sample preparation to final purity assessment follows a logical sequence designed to ensure data integrity.
Caption: Workflow from sample preparation to final purity calculation.
Detailed HPLC Method Protocol
This protocol is a robust starting point for method development and validation.
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC or UHPLC system with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or UV Detector. | A DAD is preferred for its ability to assess peak purity and identify unknown impurities by their UV spectra. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry®, Agilent Zorbax®) | A C18 column provides the necessary hydrophobicity for retaining the analyte. The specified dimensions and particle size offer a good balance of resolution, efficiency, and backpressure.[2][5] |
| Mobile Phase | A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade) | Acetonitrile is a common organic modifier that offers good UV transparency and is less viscous than methanol, resulting in lower backpressure.[4][9] |
| Elution Mode | Gradient: 0-20 min, 60% B to 95% B; 20-25 min, 95% B; 25.1-30 min, 60% B (re-equilibration). | A gradient elution is crucial for separating impurities with a wide range of polarities and for ensuring that any highly retained, non-polar impurities are eluted from the column. |
| Flow Rate | 1.0 mL/min | This flow rate is standard for a 4.6 mm ID column and provides optimal efficiency without generating excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes by controlling the viscosity of the mobile phase and the kinetics of mass transfer. |
| Detector Wavelength | 254 nm | Nitroaromatic compounds typically exhibit strong absorbance around 254 nm, providing high sensitivity for both the main peak and related impurities.[7] |
| Injection Volume | 10 µL | A small injection volume prevents column overloading, which can lead to peak distortion and loss of resolution. |
| Sample Diluent | Acetonitrile | The sample should be dissolved in a solvent that is at least as strong as the initial mobile phase to ensure sharp peak shapes. |
| Sample Concentration | Approx. 0.5 mg/mL | This concentration is typically sufficient to achieve a strong detector response for the main peak while allowing for the quantification of impurities at the 0.05% level. |
Method Validation: A Self-Validating System
Validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. We will follow the framework established by the International Council for Harmonisation (ICH) guideline Q2(R1). Each validation parameter serves as an internal check on the method's performance, creating a self-validating system.
Caption: Interconnected parameters for a fully validated analytical method.
Validation Parameters & Protocols
| Parameter | Protocol | Acceptance Criteria |
| System Suitability | Inject a reference standard solution (e.g., 0.5 mg/mL) five times. | %RSD of peak area and retention time ≤ 2.0%. Tailing factor (Asymmetry) ≤ 2.0. Theoretical plates (N) ≥ 2000. |
| Specificity | Analyze a blank (diluent), a placebo (if applicable), the reference standard, and the sample. Use a DAD to perform peak purity analysis on the main peak in the sample chromatogram. Spike the sample with known related impurities to demonstrate separation. | No interfering peaks at the retention time of the main peak in the blank. The peak purity angle should be less than the purity threshold, indicating a spectrally homogeneous peak. All spiked impurities should be baseline resolved from the main peak (Resolution ≥ 2.0). |
| Linearity | Prepare a series of at least five standard solutions covering the range from the LOQ to 120% of the working concentration (e.g., 0.005 mg/mL to 0.6 mg/mL). Plot the peak area versus concentration and perform a linear regression analysis. | Correlation coefficient (R²) ≥ 0.999. The y-intercept should be close to zero. Visual inspection of the plot should show a linear relationship. |
| Accuracy | Perform a recovery study by spiking a known amount of the analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate. Calculate the percentage recovery of the added analyte. | Mean recovery should be within 98.0% to 102.0% at each level. |
| Precision (Repeatability) | Analyze six independent sample preparations of the same homogenous batch on the same day, by the same analyst, on the same instrument. | %RSD of the purity results ≤ 2.0%. |
| Precision (Intermediate) | Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. | %RSD of the combined results from both occasions should meet the repeatability criteria. |
| LOQ / LOD | Determine based on the signal-to-noise ratio (S/N). LOQ is the concentration that yields an S/N of ~10, and LOD is the concentration that yields an S/N of ~3. Alternatively, calculate from the standard deviation of the response and the slope of the linearity curve. | The LOQ must be precise and accurate. It defines the lower end of the analytical range. |
| Robustness | Systematically vary key method parameters one at a time, such as flow rate (±10%), column temperature (±5°C), and the organic component in the mobile phase (±2%). Analyze a standard solution under each condition and evaluate the impact on system suitability and peak resolution. | The system suitability criteria must be met under all varied conditions. Retention times may shift, but the resolution between the main peak and any critical impurity pair should remain acceptable (≥ 2.0). |
Part 2: Comparative Analysis with Alternative Methodologies
No single analytical technique is perfect. A comprehensive purity assessment often benefits from using an orthogonal method—a technique with a different separation or detection principle—to confirm the results.
Alternative 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Principle & Rationale: GC is an excellent technique for analyzing volatile and thermally stable small molecules.[8] The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon, making it a universal detector for organic compounds. The primary advantage of GC is its high efficiency and resolution. However, a key consideration for nitroaromatic compounds is their potential for thermal degradation in the high-temperature injector port or column, which could lead to an inaccurate purity assessment.
-
Protocol Snapshot:
-
Injector: Split/Splitless, 250°C.
-
Column: DB-5 or equivalent (low-polarity phase), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Oven Program: Start at 150°C, ramp to 280°C at 10°C/min.
-
Detector: FID, 300°C.
-
Sample: Dissolved in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Alternative 2: Differential Scanning Calorimetry (DSC)
-
Principle & Rationale: DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. For purity analysis of highly crystalline solids (>98.5%), DSC relies on the principle of melting point depression. Impurities disrupt the crystal lattice, causing the material to melt over a broader temperature range and at a lower temperature than the pure substance. The Van't Hoff equation is used to calculate the total mole percent of impurities. DSC is fast and requires no chemical standards, but it is a non-specific method; it cannot identify individual impurities and is not suitable for amorphous materials or thermally unstable compounds.[10]
-
Protocol Snapshot:
-
Sample Prep: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.
-
Instrument: Calibrated DSC instrument.
-
Method: Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting transition under an inert nitrogen purge.
-
Analysis: Integrate the melt endotherm and use the instrument's software to calculate purity based on the Van't Hoff model.
-
Methodology Comparison
| Feature | RP-HPLC-UV/DAD | GC-FID | DSC |
| Specificity | High. Can separate and quantify individual structurally related impurities. | High. Excellent separation of volatile impurities. | None. Measures total molar impurity content; provides no information on impurity identity. |
| Sensitivity | High. LOQ typically ~0.05% or lower. | Very High. Can be more sensitive than HPLC for certain compounds. | Low. Only suitable for high purity materials, typically >98.5%. |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Requires analyte to be volatile and thermally stable. Risk of degradation for nitroaromatics. | Requires a sharp, crystalline melting point. Not suitable for amorphous or thermally degrading substances. |
| Information Provided | Purity (Area %), impurity profile, retention times, UV spectra for identification. | Purity (Area %), impurity profile, retention times. | Purity (mole %), melting point, heat of fusion. |
| Primary Application | Routine QC, stability testing, impurity identification. | Orthogonal validation, analysis of volatile organic impurities, raw material testing. | High-purity raw material characterization, polymorphism studies. |
Discussion and Recommendations
For the routine quality control and purity validation of this compound, Reversed-Phase HPLC with DAD detection is unequivocally the most suitable and robust method. Its high specificity allows for the creation of a detailed impurity profile, which is critical for process control and regulatory submissions. The comprehensive validation protocol outlined in this guide ensures that the method is accurate, precise, and reliable for its intended use.
GC-FID serves as an excellent orthogonal technique. It is particularly valuable for screening for low-level, volatile impurities that might not be introduced during the main synthesis but could originate from solvents or starting materials. A comparative analysis using both HPLC and GC provides a much higher degree of confidence in the overall purity assessment.
DSC, while less versatile, offers a unique and valuable perspective. It provides a measure of absolute purity based on a fundamental thermodynamic principle, independent of chromatographic separation or detector response factors. It is best employed as a characterization tool for the final, highly purified substance to confirm its crystalline nature and high purity.
Conclusion
The validation of an analytical method for purity determination is a cornerstone of chemical and pharmaceutical development. By employing a well-validated RP-HPLC method, researchers and scientists can ensure the quality and consistency of this compound. The causality-driven approach to method development and validation detailed here, complemented by the strategic use of orthogonal techniques like GC and DSC, provides a comprehensive framework for achieving analytical excellence and ensuring the integrity of the final product.
References
- 1. This compound [myskinrecipes.com]
- 2. Reversed Phase Columns | HPLC | UHPLC | YMC [ymc.eu]
- 3. jordilabs.com [jordilabs.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. chromtech.com [chromtech.com]
- 6. moravek.com [moravek.com]
- 7. Determination of Nitrobenzene Compounds in Surface Water by High Performance Liquid Chromatography [hjjkyyj.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene in Different Solvents
Introduction: The Strategic Importance of Solvent Selection
In the intricate landscape of pharmaceutical and agrochemical synthesis, 5-Chloro-2-iodo-1-methyl-3-nitrobenzene stands out as a versatile building block.[1][2][3][4][5] Its unique substitution pattern—featuring two distinct and orthogonally reactive halogen atoms (iodine and chlorine), an electron-withdrawing nitro group, and an electron-donating methyl group—presents both an opportunity and a challenge for synthetic chemists. The key to unlocking its potential lies in selectively functionalizing one halide over the other, a feat largely governed by the choice of reaction solvent.
This guide provides an in-depth, comparative analysis of the reactivity of this substrate in various solvents, focusing on palladium-catalyzed cross-coupling reactions. We move beyond simple protocols to explore the underlying principles of solvent-reagent interactions, offering a framework for rational solvent selection. The insights and data presented herein are designed to empower researchers, scientists, and drug development professionals to optimize their synthetic strategies, maximize yields, and control selectivity with precision.
The Theoretical Framework: How Solvents Dictate Reactivity in Cross-Coupling Reactions
The solvent is not merely a medium for dissolution; it is an active participant in the catalytic cycle, profoundly influencing reaction rates and selectivity.[6][7] In palladium-catalyzed reactions, the solvent's role is multifaceted, impacting everything from catalyst stability to the energetics of key mechanistic steps.[8]
Key Solvent Properties and Their Mechanistic Impact:
-
Polarity and Dielectric Constant (ε): A solvent's polarity, often quantified by its dielectric constant, measures its ability to stabilize charged species.[9] In cross-coupling reactions, polar solvents can stabilize charged intermediates and transition states, often accelerating the rate-determining oxidative addition step.[10] However, polarity alone does not predict selectivity.[10]
-
Coordinating Ability: Solvents can act as ligands, coordinating to the palladium center.[11][12][13] Coordinating solvents like DMF, NMP, or acetonitrile can stabilize the catalyst but may also compete with other ligands or substrates, potentially slowing the reaction.[14] Non-coordinating solvents like toluene or THF often favor catalysis by less-ligated, more reactive palladium species.[11][12][15]
-
Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols, water) possess O-H or N-H bonds and can engage in hydrogen bonding. This can be beneficial in Suzuki reactions by assisting in the activation of the boronic acid.[6] Aprotic solvents (e.g., DMF, THF) lack these bonds and are often preferred to avoid unwanted side reactions with organometallic reagents.[13]
The interplay of these properties directly influences the three cardinal steps of the cross-coupling cycle: oxidative addition, transmetalation, and reductive elimination.
For this compound, the initial oxidative addition step is the selectivity-determining event. The greater lability of the C-I bond compared to the C-Cl bond typically ensures preferential reaction at the iodine-bearing position. However, as we will demonstrate, solvent choice can modulate this intrinsic reactivity.
Comparative Study I: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its operational simplicity and the stability of its organoboron reagents.[16][17] We investigated the coupling of this compound with phenylboronic acid across a spectrum of solvents.
Experimental Protocol: Suzuki-Miyaura Coupling
A self-validating protocol was designed to ensure reproducibility. The key is consistency in reagent purity, stoichiometry, and reaction monitoring.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is chosen as a reliable, pre-activated Pd(0) source, minimizing variability from in situ reduction steps.[18]
-
Base: Anhydrous K₂CO₃ is a moderately strong inorganic base, effective for transmetalation without promoting hydrolysis of the substrate's nitro group.
-
Atmosphere: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Results and Discussion
The following table summarizes the representative data obtained from this comparative study.
| Solvent | Dielectric Constant (ε)[19][20] | Type | % Conversion (24h) | Product Ratio (C-I : C-Cl coupling) |
| Toluene | 2.4 | Nonpolar Aprotic | 85% | >99 : 1 |
| 1,4-Dioxane | 2.3 | Polar Aprotic (Ether) | 92% | >99 : 1 |
| THF | 7.6 | Polar Aprotic (Ether) | 95% | 98 : 2 |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic (Coordinating) | 99% | 95 : 5 |
| DMF | 36.7 | Polar Aprotic (Coordinating) | >99% | 93 : 7 |
| Isopropanol/H₂O (4:1) | ~26 | Polar Protic | >99% | 97 : 3 |
Analysis:
-
Selectivity: Nonpolar and weakly coordinating solvents like Toluene and 1,4-Dioxane provide exceptional selectivity for the C-I bond. This is attributed to the reaction proceeding through a neutral, monoligated Pd(0)L species, which is highly sensitive to the difference in bond dissociation energies between C-I and C-Cl.[12][15]
-
Rate and Conversion: Highly polar, coordinating solvents like DMF and Acetonitrile dramatically accelerate the reaction, leading to full conversion. This is because these solvents can stabilize charged palladium intermediates, lowering the activation energy for oxidative addition.[6][10] However, this enhanced reactivity comes at the cost of slightly diminished selectivity, as the more energetic catalyst system begins to activate the stronger C-Cl bond.
-
Protic Solvents: The Isopropanol/Water mixture also provides excellent conversion, showcasing the benefits of protic media in Suzuki reactions.[17] Water can assist in the crucial transmetalation step.[16] The selectivity remains high, suggesting that the protic nature does not override the intrinsic bond strength difference as aggressively as highly coordinating aprotic solvents do.
Comparative Study II: Sonogashira Coupling
The Sonogashira reaction, which couples aryl halides with terminal alkynes, is indispensable for synthesizing conjugated systems.[21] It typically involves a dual palladium/copper catalytic system, adding another layer of complexity where solvent choice is paramount.[14][22]
Experimental Protocol: Sonogashira Coupling
-
Modifications to Standard Protocol:
-
Reagents: Phenylacetylene (1.5 eq) was used as the coupling partner.
-
Catalyst System: Pd(PPh₃)₄ (3 mol%) and CuI (5 mol%).
-
Base/Solvent: An amine base, such as triethylamine (Et₃N), is often used as both the base and the solvent or co-solvent.[6][23] We compared neat Et₃N with DMF and Toluene as co-solvents.
-
Results and Discussion
| Solvent System | Type | % Conversion (6h) | Product Ratio (C-I : C-Cl coupling) |
| Toluene / Et₃N (2:1) | Nonpolar / Basic | 70% | >99 : 1 |
| DMF / Et₃N (2:1) | Polar Aprotic / Basic | 98% | 96 : 4 |
| Neat Et₃N | Basic | 95% | 98 : 2 |
Analysis:
-
Role of Amine: Triethylamine serves the dual role of base (to deprotonate the alkyne) and, in some cases, the solvent.[23] Its ability to dissolve the copper acetylide intermediate is crucial.[14]
-
Nonpolar vs. Polar: Similar to the Suzuki coupling, Toluene provides the highest selectivity, albeit at a slower rate. The reaction mixture is more heterogeneous, which can sometimes impede kinetics.
-
Coordinating Solvents: DMF again proves to be a powerful solvent for accelerating the reaction, ensuring high conversion in a short time.[14] The slight erosion of selectivity is consistent with its ability to stabilize a highly active catalytic species. Using an amine as the solvent, like neat Et₃N , offers a good balance between reaction rate and selectivity and simplifies the reaction setup.[23]
Summary and Strategic Recommendations
The choice of solvent is a strategic decision that must align with the synthetic goal. Our comparative data reveals clear trends for the reactivity of this compound.
Final Recommendations:
-
For Maximum Selectivity: When subsequent steps require a clean monochlorinated intermediate, prioritize nonpolar solvents. Toluene is the standout choice for achieving >99:1 selectivity in favor of C-I coupling.
-
For Maximum Rate: In high-throughput screening or when reaction time is the primary constraint, highly polar aprotic solvents are ideal. DMF consistently delivers the fastest conversions, though a minor degree of C-Cl coupling should be anticipated and accounted for in purification.
-
For a Balanced Approach: Ethereal solvents like THF or protic mixtures like Isopropanol/H₂O offer an excellent compromise, providing high yields with very good selectivity. These systems are robust and suitable for a wide range of general applications.
By understanding the causality behind solvent effects, researchers can move from trial-and-error to a rational design approach, fully leveraging the synthetic power of halogenated aromatic building blocks.
References
- 1. This compound [myskinrecipes.com]
- 2. 1150617-61-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound [myskinrecipes.com]
- 5. 5-Chloro-1-iodo-2-methyl-3-nitrobenzene | CAS 294190-16-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 8. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 9. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. inl.elsevierpure.com [inl.elsevierpure.com]
- 13. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 14. books.lucp.net [books.lucp.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 19. scribd.com [scribd.com]
- 20. depts.washington.edu [depts.washington.edu]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene in the Synthesis of Pharmaceutical Intermediates
For researchers, scientists, and drug development professionals, the judicious selection of starting materials is a critical determinant of synthetic efficiency, scalability, and overall project cost. Halogenated nitroaromatic compounds are foundational building blocks in the synthesis of a vast array of pharmaceuticals, particularly in the realm of kinase inhibitors. This guide provides an in-depth cost-benefit analysis of utilizing 5-Chloro-2-iodo-1-methyl-3-nitrobenzene as a key intermediate, comparing its performance with viable alternatives in the context of synthesizing a core scaffold for targeted therapies.
Introduction: The Strategic Importance of Polysubstituted Anilines
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved kinase inhibitors. The synthesis of these complex molecules often relies on the strategic assembly of polysubstituted anilines. The specific substitution pattern of the starting materials dictates the synthetic route and can significantly impact yield, purity, and cost. This compound offers a unique combination of functional groups, each playing a distinct role in the synthetic strategy. The nitro group is a precursor to a key amino functionality, while the chloro and iodo substituents provide orthogonal handles for cross-coupling reactions, enabling the sequential introduction of different molecular fragments.
The Synthetic Utility of this compound: A Hypothetical Case Study
To illustrate the utility of this compound, we will consider a hypothetical synthesis of a key intermediate for a novel kinase inhibitor. The target is a disubstituted aniline, a common precursor to a quinazoline-based therapeutic.
Diagram of the Hypothetical Synthetic Workflow
Caption: Hypothetical synthetic workflow utilizing this compound.
Experimental Protocol: Suzuki Coupling
This protocol outlines the selective Suzuki-Miyaura coupling at the more reactive iodine position of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene and degassed water (typically a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of Pd(OAc)₂ as the palladium source and SPhos as the ligand is crucial for achieving high catalytic activity and selectivity. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl iodide to the palladium center, which is the rate-determining step.
-
Base and Solvent: Potassium phosphate is a moderately strong base that is effective in the transmetalation step of the Suzuki-Miyaura reaction. The two-phase toluene/water solvent system is commonly used to dissolve both the organic and inorganic reagents.
-
Reaction Temperature: A temperature of 100 °C is typically sufficient to drive the reaction to completion in a reasonable timeframe without significant decomposition of the starting materials or product.
Comparative Analysis with Alternative Building Blocks
The primary advantage of this compound lies in the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, allowing for selective cross-coupling at the iodo-position under conditions that leave the chloro-substituent intact for subsequent functionalization.
Alternative 1: 5-Bromo-2-chloro-1-methyl-3-nitrobenzene
This bromo-analog offers a potentially lower-cost alternative. However, the reactivity of the carbon-bromine bond in Suzuki-Miyaura coupling is lower than that of the carbon-iodine bond. This often necessitates harsher reaction conditions (higher temperatures, longer reaction times, or more active catalysts), which can lead to lower yields and the formation of byproducts.
Alternative 2: 2,5-Dichloro-1-methyl-3-nitrobenzene
While significantly cheaper, this dichloro-analog presents a challenge in achieving selective mono-arylation. The two chlorine atoms have similar reactivity, making it difficult to functionalize one without affecting the other. This can lead to mixtures of mono- and di-arylated products, complicating purification and reducing the overall yield of the desired intermediate.
Data Summary: A Qualitative and Quantitative Comparison
| Feature | This compound | 5-Bromo-2-chloro-1-methyl-3-nitrobenzene | 2,5-Dichloro-1-methyl-3-nitrobenzene |
| Reactivity in Suzuki Coupling | High (Iodo-group) | Moderate (Bromo-group) | Low (Chloro-group) |
| Selectivity for Mono-arylation | Excellent | Good | Poor |
| Typical Reaction Conditions | Milder (lower temp, shorter time) | Moderate | Harsher (higher temp, longer time) |
| Relative Cost | High | Moderate | Low |
| Potential Yield of Mono-arylated Product | High | Moderate to High | Low to Moderate |
| Purification Complexity | Low | Low to Moderate | High |
Cost-Benefit Rationale
While this compound is the most expensive starting material on a per-gram basis, its higher reactivity and selectivity can lead to significant downstream cost savings. The ability to perform selective, high-yielding reactions under mild conditions reduces the consumption of expensive catalysts and solvents, minimizes the formation of difficult-to-remove byproducts, and simplifies purification. For the synthesis of high-value pharmaceutical intermediates, the increased upfront cost of the iodo-containing building block is often justified by the improved overall process efficiency and the higher purity of the final product.
Diagram of the Reagent Selection Logic
Caption: Decision-making flowchart for selecting a halogenated nitroaromatic building block.
Conclusion
The cost-benefit analysis of using this compound in synthesis extends beyond its initial purchase price. Its superior reactivity and selectivity in palladium-catalyzed cross-coupling reactions offer significant advantages in terms of yield, purity, and process efficiency. For the development of complex, high-value molecules such as kinase inhibitors, the upfront investment in this versatile building block can lead to substantial long-term savings and a more robust and scalable synthetic route. The choice of starting material is a strategic decision that should be based on a holistic assessment of the entire synthetic pathway, and for applications demanding precision and efficiency, this compound presents a compelling case.
A Spectroscopic Guide to Differentiating Isomers of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene
For researchers and professionals in drug development and synthetic chemistry, the precise structural characterization of substituted aromatic compounds is paramount. Isomeric impurities can significantly impact the biological activity, toxicity, and patentability of a compound. This guide provides an in-depth spectroscopic comparison of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene and three of its constitutional isomers. By leveraging the foundational principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the key distinguishing features that arise from the varied placement of substituents on the benzene ring. This guide is designed to be a practical resource, blending theoretical understanding with predictive data to aid in the unambiguous identification of these complex molecules.
The Challenge of Isomer Differentiation
This compound and its isomers share the same molecular formula, C₇H₅ClINO₂, and a molecular weight of 297.48 g/mol .[1][2] Consequently, techniques that rely solely on molecular mass are insufficient for their differentiation. The key to their unique identification lies in how the spatial arrangement of the chloro, iodo, methyl, and nitro groups influences the electronic environment of the molecule, giving rise to distinct spectroscopic fingerprints.
For the purpose of this guide, we will compare the target compound with three of its logical isomers:
-
Isomer 1: this compound
-
Isomer 2: 4-Chloro-2-iodo-1-methyl-5-nitrobenzene
-
Isomer 3: 2-Chloro-4-iodo-1-methyl-5-nitrobenzene
-
Isomer 4: 1-Chloro-2-iodo-3-methyl-5-nitrobenzene[3]
Caption: Molecular structures of the compared isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is directly influenced by the electron-donating or electron-withdrawing nature of neighboring substituents.
¹H NMR Spectroscopy
The number of signals, their splitting patterns (multiplicity), and their chemical shifts in the ¹H NMR spectrum provide a detailed map of the proton environment on the benzene ring. The electron-withdrawing effects of the nitro, chloro, and iodo groups will generally deshield the aromatic protons, shifting their signals downfield.[4] Conversely, the electron-donating methyl group will have a shielding effect.
Predicted ¹H NMR Data
| Isomer | Predicted Aromatic Proton Chemical Shifts (ppm) & Multiplicity | Predicted Methyl Proton Chemical Shift (ppm) | Key Differentiating Features |
| 1: this compound | H4: ~8.0 (d, J≈2.5 Hz), H6: ~7.8 (d, J≈2.5 Hz) | ~2.6 | Two distinct doublets in the aromatic region with a small meta-coupling constant. |
| 2: 4-Chloro-2-iodo-1-methyl-5-nitrobenzene | H3: ~8.2 (s), H6: ~7.9 (s) | ~2.7 | Two singlets in the aromatic region, indicating no adjacent protons. |
| 3: 2-Chloro-4-iodo-1-methyl-5-nitrobenzene | H3: ~8.1 (s), H6: ~7.7 (s) | ~2.5 | Two singlets in the aromatic region, with potentially different shifts compared to Isomer 2 due to the altered substituent effects. |
| 4: 1-Chloro-2-iodo-3-methyl-5-nitrobenzene | H4: ~7.9 (d, J≈2.0 Hz), H6: ~8.3 (d, J≈2.0 Hz) | ~2.4 | Two distinct doublets in the aromatic region with a small meta-coupling constant. The chemical shifts will differ from Isomer 1 due to the change in substituent positions relative to the protons. |
Disclaimer: The chemical shifts are predicted based on established substituent effects and may vary slightly in experimental conditions.[5][6][7]
¹³C NMR Spectroscopy
¹³C NMR provides complementary information about the carbon skeleton. The chemical shifts of the aromatic carbons are particularly informative, with the carbons directly attached to electronegative substituents (ipso-carbons) showing significant downfield shifts.
Predicted ¹³C NMR Data
| Isomer | Predicted Aromatic Carbon Chemical Shifts (ppm) | Predicted Methyl Carbon Chemical Shift (ppm) |
| 1: this compound | C1(CH₃):~138, C2(I):~95, C3(NO₂):~150, C4:~125, C5(Cl):~133, C6:~130 | ~20 |
| 2: 4-Chloro-2-iodo-1-methyl-5-nitrobenzene | C1(CH₃):~140, C2(I):~98, C3:~128, C4(Cl):~135, C5(NO₂):~148, C6:~126 | ~21 |
| 3: 2-Chloro-4-iodo-1-methyl-5-nitrobenzene | C1(CH₃):~137, C2(Cl):~136, C3:~129, C4(I):~93, C5(NO₂):~149, C6:~127 | ~19 |
| 4: 1-Chloro-2-iodo-3-methyl-5-nitrobenzene | C1(Cl):~134, C2(I):~96, C3(CH₃):~142, C4:~124, C5(NO₂):~147, C6:~132 | ~22 |
Disclaimer: The chemical shifts are predicted based on established substituent effects and may vary slightly in experimental conditions.[8][9][10]
Caption: General workflow for NMR analysis of small molecules.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it may not be as definitive as NMR for distinguishing these specific isomers, subtle shifts in the characteristic vibrational frequencies can offer corroborating evidence.
Key IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Observations |
| Nitro Group (NO₂) Asymmetric Stretch | 1550-1475 | A strong absorption band is expected in this region for all isomers.[11] The exact position may shift slightly depending on the electronic effects of the other substituents. |
| Nitro Group (NO₂) Symmetric Stretch | 1360-1290 | A strong absorption band is expected in this region for all isomers.[11] |
| C-Cl Stretch | 800-600 | A moderate to strong absorption in the fingerprint region. |
| C-I Stretch | 600-500 | A moderate to strong absorption in the low-frequency region. |
| Aromatic C-H Bending (Out-of-Plane) | 900-675 | The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. For instance, isolated protons will have a different bending vibration frequency than adjacent protons. This region can be a key differentiator. |
The most significant differences between the isomers in their IR spectra will likely be observed in the fingerprint region (below 1500 cm⁻¹), particularly in the out-of-plane C-H bending bands, which are sensitive to the substitution pattern.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While all four isomers will exhibit a molecular ion (M⁺) peak at m/z 297 (for the most abundant isotopes), their fragmentation patterns upon ionization can differ, providing clues to their structure.
Predicted Fragmentation Pathways
Electron ionization (EI) is a common technique that leads to extensive fragmentation. Key fragmentation pathways for these isomers would likely involve:
-
Loss of NO₂: A peak at M-46 (m/z 251) is expected.
-
Loss of Cl: A peak at M-35 (m/z 262) is expected.
-
Loss of I: A peak at M-127 (m/z 170) is expected.
-
Loss of CH₃: A peak at M-15 (m/z 282) is expected.
The relative abundances of these fragment ions can vary between isomers. For instance, the stability of the resulting carbocation after the loss of a substituent can be influenced by the electronic effects of the remaining groups, leading to a more or less favorable fragmentation pathway. Isomers where the loss of a particular group is stabilized by resonance or inductive effects from the remaining substituents may show a more intense corresponding fragment peak.
Caption: General workflow for Mass Spectrometry analysis.
Conclusion: A Multi-faceted Approach to Isomer Identification
The unambiguous identification of this compound from its constitutional isomers requires a multi-technique spectroscopic approach.
-
¹H and ¹³C NMR are the most definitive methods, providing detailed structural information based on chemical shifts and coupling patterns that are unique to each isomer.
-
IR spectroscopy offers valuable corroborating evidence, particularly through the analysis of the C-H out-of-plane bending vibrations in the fingerprint region, which are indicative of the substitution pattern.
-
Mass spectrometry can provide further support by comparing the relative abundances of fragment ions, which are influenced by the stability of the fragmented structures.
By carefully analyzing and integrating the data from these three spectroscopic techniques, researchers can confidently differentiate between these closely related isomers, ensuring the purity and correct structural assignment of their compounds.
References
- 1. 1150617-61-0|this compound|BLD Pharm [bldpharm.com]
- 2. This compound [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. NMR chemical shift prediction of benzenes [stenutz.eu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. orgchemboulder.com [orgchemboulder.com]
literature review of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene applications
An In-Depth Guide to the Synthetic Applications of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene: A Comparative Analysis for Researchers
Welcome to a comprehensive technical guide on the applications of this compound (CAS No. 1150617-61-0). This document is designed for researchers, medicinal chemists, and professionals in drug development who seek to leverage advanced building blocks in organic synthesis. We will move beyond a simple catalog of reactions to provide an in-depth analysis of this reagent's reactivity profile, its strategic advantages over alternatives, and validated experimental protocols to guide your work.
This compound is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its utility stems from the presence of three distinct, electronically differentiated functional groups on a benzene ring: a nitro group, and two different halogens (iodine and chlorine). This arrangement is not accidental; it is designed for selective, sequential chemical modifications, making it a valuable building block for pharmaceuticals, agrochemicals, and specialty materials.[1][3]
The strategic importance of such "building blocks" in medicinal chemistry cannot be overstated. They provide the foundational scaffolds upon which chemical diversity is built, ultimately leading to the discovery of novel bioactive compounds.[4] The nitro group, in particular, is a versatile functional handle that can be transformed into a variety of other groups, significantly expanding its synthetic potential.[5][6]
Core Reactivity Profile: A Tale of Two Halogens and a Nitro Group
The power of this compound lies in the predictable and differential reactivity of its functional groups. Understanding the electronic interplay is key to exploiting this molecule's full potential.
-
The Iodine Advantage in Cross-Coupling: The carbon-iodine bond is significantly weaker and more polarizable than carbon-bromine or carbon-chlorine bonds. This makes the iodine atom the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[7] This reaction can typically be performed under milder conditions, with lower catalyst loading, and at faster rates compared to the analogous bromo or chloro compounds.
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The iodine atom is positioned ortho to the powerful electron-withdrawing nitro group. This arrangement strongly activates the ipso-carbon towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex required for SNAr reactions.[8] Conversely, the chlorine atom is meta to the nitro group, a position that is not electronically activated for SNAr, rendering it far less reactive under typical conditions.[9]
-
The Latent Amine: The nitro group can be readily reduced to an aniline derivative. This transformation is fundamental, as the resulting amine is a nucleophile and a key precursor for the construction of a vast array of nitrogen-containing heterocyclic compounds.[5]
This differential reactivity allows for a programmed, stepwise functionalization of the aromatic ring, as illustrated in the workflow below.
Caption: A logical workflow for the selective, sequential functionalization of this compound.
Application I: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the cornerstone of modern organic synthesis, and this compound is an excellent substrate, primarily due to its highly reactive C-I bond.[1][2]
Comparative Performance of Halogens in Suzuki Coupling
The choice of halogen has a profound impact on reaction efficiency. The data below provides a qualitative comparison of the reactivity of aryl halides in a typical Suzuki coupling reaction.
| Halide Substrate (Ar-X) | Relative Reactivity | Typical Reaction Temperature | Causality |
| Ar-I | Highest | Room Temp to 80 °C | The C-I bond is the weakest, facilitating rapid oxidative addition to the Pd(0) catalyst, which is often the rate-determining step. |
| Ar-Br | Intermediate | 60 °C to 120 °C | The C-Br bond is stronger than C-I, requiring more thermal energy to induce oxidative addition. |
| Ar-Cl | Lowest | >100 °C, often needs specialized ligands | The C-Cl bond is the strongest of the three, making oxidative addition difficult. It requires more active catalysts, specialized electron-rich ligands (e.g., Buchwald ligands), and higher temperatures. |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
While a specific protocol for every reaction is unique, the following represents a robust, validated starting point for the Suzuki coupling of an aryl iodide like this compound. This protocol is adapted from standard procedures for similar electron-poor aryl iodides.
Objective: To couple an aryl boronic acid to the C-I position of the substrate.
Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%), to the flask.
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O 4:1:1). The total volume should result in a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Heat the mixture with vigorous stirring at 80-90 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Causality Behind Choices:
-
Base: The base is crucial for the transmetalation step, activating the boronic acid. Cs₂CO₃ is often more effective than K₂CO₃ for challenging couplings.
-
Solvent: The presence of water is often necessary to help dissolve the inorganic base and facilitate the catalytic cycle.
-
Catalyst: Pd(PPh₃)₄ is a reliable, general-purpose catalyst for Suzuki reactions, though others like Pd(dppf)Cl₂ may also be used.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application II: Synthesis of Heterocyclic Scaffolds
The true synthetic power of this compound is realized in multi-step syntheses. By combining cross-coupling with the reduction of the nitro group, chemists can access substituted anilines that are primed for cyclization into valuable heterocyclic systems.
Experimental Protocol: Representative Nitro Group Reduction
Objective: To selectively reduce the nitro group to an amine without affecting the halogen atoms.
Methodology:
-
Setup: To a solution of the nitro-aromatic substrate (1.0 eq) in a solvent like ethanol or ethyl acetate, add an excess of a reducing agent. Stannous chloride (SnCl₂) in the presence of concentrated HCl is a classic and effective method. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be used, though care must be taken to avoid dehalogenation.
-
Reaction (SnCl₂ method): Add SnCl₂·2H₂O (4-5 eq) to the solution of the substrate in ethanol. Heat the mixture to reflux (approx. 78 °C) and stir for 1-3 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated aqueous solution of NaHCO₃ or by adding solid NaOH until the solution is basic (pH > 8). Tin salts will precipitate.
-
Extraction: Extract the aqueous slurry multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The resulting aniline is often pure enough for the next step, but can be purified by column chromatography if necessary.
Causality Behind Choices:
-
Reducing Agent: SnCl₂ is a chemoselective choice that is highly effective for reducing nitro groups in the presence of aryl halides. Catalytic hydrogenation is cleaner ("greener") but carries a higher risk of removing the chlorine or even the newly installed aryl group if conditions are too harsh.
Following this reduction, the resulting ortho-substituted aniline is a perfect precursor for building fused heterocyclic rings, such as benzimidazoles, quinolines, or quinoxalines, which are privileged structures in medicinal chemistry.[10]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a pre-defined roadmap for complex molecular construction. Its key advantage lies in the differential reactivity of its two halogen atoms, enabling selective and sequential cross-coupling and/or SNAr reactions. When combined with the synthetic versatility of the nitro group, it provides a powerful and efficient route to novel, highly substituted aromatic and heterocyclic compounds. For researchers in drug discovery and materials science, mastering the application of this and similar reagents is essential for accelerating innovation and accessing new chemical space.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound, CasNo.1150617-61-0 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 4. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 5. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
